BCN-PEG4-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H35NO8 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C22H35NO8/c24-21(25)7-9-27-11-13-29-15-16-30-14-12-28-10-8-23-22(26)31-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17H2,(H,23,26)(H,24,25)/t18-,19+,20? |
InChI Key |
MOPSTLKSTPBGBX-YOFSQIOKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to BCN-PEG4-acid
This guide provides a comprehensive overview of BCN-PEG4-acid, a heterobifunctional linker widely utilized in bioconjugation and drug development. It details the molecule's core structure, physicochemical properties, and key experimental applications, offering researchers and scientists a practical resource for leveraging this tool in their work.
Core Structure and Functionality
This compound is a versatile chemical linker composed of three distinct functional components: a Bicyclo[6.1.0]nonyne (BCN) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid.[1][2][3] This molecular architecture enables the precise and efficient covalent linkage of different biomolecules.
-
Bicyclo[6.1.0]nonyne (BCN) Moiety : This is a strained cyclooctyne (B158145) that serves as the reactive handle for "click chemistry". Specifically, the BCN group engages in highly efficient and bioorthogonal Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions with azide-containing molecules.[1][4] A key advantage of this reaction is that it proceeds rapidly under mild, aqueous conditions without the need for a toxic copper catalyst, making it ideal for use in complex biological systems.[3][4]
-
Tetraethylene Glycol (PEG4) Spacer : The PEG4 linker is a hydrophilic chain that connects the BCN group and the carboxylic acid.[3] This spacer enhances the overall solubility of the molecule in aqueous buffers, reduces the potential for aggregation of the conjugate, and minimizes steric hindrance between the molecules being linked.[3][5]
-
Carboxylic Acid Group : The terminal carboxylic acid provides a versatile reactive site for conjugation to primary amine groups, which are abundant in biomolecules like proteins and peptides.[5] This reaction typically proceeds via the formation of a stable amide bond and requires the use of carbodiimide (B86325) activators, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or other coupling agents like HATU.[5]
The combination of these three components makes this compound an excellent tool for constructing complex molecular architectures, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]
Physicochemical Properties
The key quantitative data for endo-BCN-PEG4-acid are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₃₅NO₈ | [5][6] |
| Molecular Weight | 441.52 g/mol | [7] |
| CAS Number | 2226472-38-2 | [1][5] |
| Purity | >95% | [5][7] |
| Storage Condition | Store at -20°C | [5] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
Experimental Protocols
This compound is a staple in bioconjugation chemistry. The following protocol provides a detailed methodology for a common application: the conjugation of this compound to an amine-containing biomolecule (e.g., a protein).
General Protocol for Amine Conjugation using this compound
This two-step protocol first involves the activation of the carboxylic acid group, followed by the conjugation to the primary amine on the target molecule.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., antibody, protein)
-
Activation Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous, amine-free solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))
-
Reaction Buffer: Phosphate-buffered saline (PBS) or MES buffer, pH adjusted for the specific application (typically pH 6.0 for EDC/NHS chemistry and pH 7.2-7.5 for the amine reaction).
-
Quenching Reagent: (e.g., 1 M Tris-HCl, pH 8.0, or hydroxylamine)
-
Purification System: Spin desalting columns, dialysis, or size-exclusion chromatography (SEC) appropriate for the biomolecule.
Methodology:
Step 1: Activation of this compound with EDC/NHS
-
Preparation: Allow all reagents to warm to room temperature before use. Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Activation Mixture: In a separate microfuge tube, prepare the activation mixture. Dissolve EDC and NHS (or Sulfo-NHS for aqueous solubility) in an appropriate buffer (e.g., MES buffer, pH 6.0) or anhydrous DMSO. A common molar ratio is a slight excess of EDC and NHS relative to this compound (e.g., 1.2 equivalents of each).
-
Reaction: Add the this compound solution to the EDC/NHS mixture. The final concentration will depend on the scale of the reaction.
-
Incubation: Incubate the activation reaction for 15-30 minutes at room temperature to form the NHS-ester intermediate. This activated linker should be used immediately.
Step 2: Conjugation to Amine-Containing Biomolecule
-
Biomolecule Preparation: Dissolve or dilute the amine-containing biomolecule in the reaction buffer (e.g., PBS, pH 7.4) to a known concentration (e.g., 1-5 mg/mL). Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
Conjugation Reaction: Add the freshly activated BCN-PEG4-NHS ester solution to the biomolecule solution. The molar excess of the linker relative to the biomolecule will determine the degree of labeling and should be optimized for the specific application (a starting point is often a 10- to 20-fold molar excess).
-
Incubation: Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
Quenching: Quench the reaction to stop the conjugation process by adding a quenching reagent (e.g., Tris-HCl to a final concentration of 50-100 mM). Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and byproducts using a suitable purification method such as a spin desalting column, dialysis, or SEC.
-
Characterization: The resulting BCN-functionalized biomolecule is now ready for subsequent strain-promoted click chemistry reactions with azide-tagged molecules. The degree of labeling can be quantified using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker or molecule has a chromophore.
Logical Structure and Visualization
The molecular structure of this compound can be represented as a linear assembly of its three core functional units.
Caption: Logical diagram of the this compound structure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. What is BCN:A Versatile Bioconjugation Tool | AxisPharm [axispharm.com]
- 5. endo-BCN-PEG4-acid, 2226472-38-2 | BroadPharm [broadpharm.com]
- 6. This compound | C22H35NO8 | CID 75412405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide to the Mechanism of Action of BCN-PEG4-Acid in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, quantitative kinetics, and experimental applications of BCN-PEG4-acid in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This compound is a key reagent in bioconjugation, enabling the precise and efficient covalent labeling of biomolecules in complex biological systems without the need for cytotoxic copper catalysts.
Core Mechanism of Action: A [3+2] Dipolar Cycloaddition
The fundamental mechanism underlying the utility of this compound is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of Huisgen [3+2] dipolar cycloaddition.[1] This reaction involves the concerted formation of two new sigma bonds between a 1,3-dipole (the azide) and a dipolarophile (the strained alkyne of the bicyclo[6.1.0]nonyne (BCN) ring). The result of this cycloaddition is a stable triazole linkage.
The "strain-promoted" nature of this click chemistry reaction is derived from the significant ring strain within the BCN moiety. The fusion of a cyclopropane (B1198618) ring to the cyclooctyne (B158145) core distorts the alkyne bond from its ideal linear geometry. This pre-distortion of the alkyne towards the bent transition state geometry significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures without the need for a catalyst.[1]
The tetraethylene glycol (PEG4) linker enhances the aqueous solubility of the molecule, reduces aggregation, and minimizes steric hindrance, which can lead to faster reaction kinetics and higher conjugation efficiencies.[2] The terminal carboxylic acid group provides a versatile handle for conjugation to amine-containing molecules, further expanding its utility.
Quantitative Data Presentation
The rate of the SPAAC reaction follows second-order kinetics and is influenced by factors such as temperature, solvent, and the electronic properties of the azide. The tables below summarize key quantitative data for BCN-based linkers in SPAAC reactions.
Table 1: Second-Order Rate Constants for BCN with Various Azides
| Cyclooctyne | Azide | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| BCN-methanol | Benzyl azide | DMSO | 37 | 0.15[3] |
| BCN | Simple azides | Various | RT | ~0.3 - 1.0[4] |
| BCN | General | Various | RT | ~0.2 - 0.5 |
Table 2: Effect of Temperature on SPAAC Reaction Rate
| Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Fold Increase from 0°C |
| 0 | 5.0 x 10⁻⁴ | 1 |
| 25 | 2.5 x 10⁻² | 50 |
| 37 | 7.5 x 10⁻² | 150 |
| 50 | 1.5 x 10⁻¹ | 300 |
| Data is illustrative and based on general trends for SPAAC reactions. |
Table 3: Effect of Buffer and pH on SPAAC Reaction Rates (sulfo-DBCO with an azide at 37°C)
| Buffer | pH | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| PBS | 7 | 0.32 - 0.85 |
| HEPES | 7 | 0.55 - 1.22 |
| MES | 6 | ~0.4 |
| Borate | 10 | up to 1.18 |
| While this data is for a DBCO linker, it illustrates the significant impact of buffer choice on SPAAC kinetics, a principle that also applies to BCN-based reactions. |
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in bioconjugation.
General Protocol for Antibody-Small Molecule Conjugation
This protocol outlines the conjugation of an azide-modified small molecule to an antibody using a BCN-PEG4 linker (activated as an NHS ester for reaction with lysine (B10760008) residues).
Materials:
-
Antibody of interest
-
BCN-PEG4-NHS ester
-
Azide-modified small molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO
-
Spin desalting columns
Procedure:
-
Antibody Preparation: Dissolve the antibody in the reaction buffer to a final concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), exchange it for PBS.
-
Antibody Activation with BCN-PEG4-NHS Ester:
-
Prepare a 10 mM stock solution of BCN-PEG4-NHS ester in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the BCN-PEG4-NHS ester stock solution to the antibody solution.
-
Incubate for 1 hour at room temperature.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Remove excess, unreacted BCN-PEG4-NHS ester using a spin desalting column.
-
-
SPAAC Reaction:
-
Prepare a stock solution of the azide-modified small molecule in a compatible solvent (e.g., DMSO).
-
Add a 2- to 5-fold molar excess of the azide-modified small molecule to the purified BCN-functionalized antibody.
-
Incubate for 4-12 hours at room temperature or 37°C.
-
-
Final Purification: Purify the resulting antibody-drug conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
Protocol for Monitoring SPAAC Reaction by ¹H NMR
This protocol provides a general method for determining the kinetics of a SPAAC reaction.
Materials:
-
BCN-functionalized molecule (e.g., this compound)
-
Azide-functionalized molecule
-
Deuterated solvent (e.g., DMSO-d₆, MeOD)
-
NMR tubes and spectrometer
Procedure:
-
Sample Preparation: Prepare stock solutions of the BCN and azide compounds in the chosen deuterated solvent at known concentrations.
-
Reaction Initiation: In an NMR tube, mix the BCN and azide stock solutions to achieve the desired final concentrations (typically in the millimolar range).
-
Data Acquisition: Acquire a ¹H NMR spectrum at time zero (t=0) and at regular intervals thereafter.
-
Data Analysis:
-
Integrate characteristic peaks of a reactant and a product that do not overlap with other signals.
-
Calculate the concentration of the product formed at each time point.
-
Plot the data according to the second-order rate law to determine the rate constant (k₂).
-
Mandatory Visualizations
Signaling Pathway: PROTAC Mechanism of Action
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound can be used as a component of the linker connecting the target-binding and E3 ligase-binding moieties.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis
The synthesis of an ADC using a BCN-PEG4 linker involves the initial functionalization of the antibody with the linker, followed by the SPAAC reaction with an azide-containing cytotoxic payload.
Logical Relationship: Troubleshooting Slow SPAAC Reactions
A systematic approach is crucial for troubleshooting suboptimal SPAAC reactions. This diagram outlines the key factors to consider.
References
An In-depth Technical Guide to the Synthesis and Purification of BCN-PEG4-Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of BCN-PEG4-acid, a valuable heterobifunctional linker used in bioconjugation and drug development. This document outlines a detailed, multi-step synthetic protocol, purification methodologies, and characterization techniques, supported by quantitative data and visual workflows to aid researchers in their practical applications.
Introduction
Bicyclo[6.1.0]nonyne (BCN) derivatives are at the forefront of copper-free click chemistry, enabling highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This compound, in particular, incorporates a BCN moiety for click chemistry, a tetraethylene glycol (PEG4) spacer to enhance hydrophilicity and reduce steric hindrance, and a terminal carboxylic acid for further functionalization, such as amide bond formation with amine-containing molecules.[1][2] Its structure makes it an ideal linker for constructing complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][4]
Synthesis of this compound: A Two-Stage Process
The synthesis of this compound is a two-stage process that first involves the preparation of the core bicyclo[6.1.0]nonyne carboxylic acid (BCN-acid), followed by its coupling to a protected amino-PEG4-acid linker and subsequent deprotection.
Stage 1: Synthesis of Bicyclo[6.1.0]nonyne Carboxylic Acid (BCN-Acid)
The synthesis of the BCN-acid core is a critical first step. A detailed protocol for this has been previously reported and is summarized below.[5]
Experimental Protocol: Synthesis of BCN-Acid
A multi-step synthesis starting from cyclooctene (B146475) is employed to generate the strained alkyne core structure with a carboxylic acid functionality. This process typically involves epoxidation, carbene addition, and oxidation steps. For the purpose of this guide, we will start from a commercially available BCN alcohol precursor for simplification.
-
Materials: Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-alcohol), Jones reagent (or other suitable oxidizing agent), diethyl ether, acetone (B3395972), sulfuric acid, chromium trioxide.
-
Procedure:
-
Dissolve Bicyclo[6.1.0]non-4-yn-9-ylmethanol in acetone and cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Once the starting material is consumed, the reaction is quenched by the addition of isopropanol.
-
The mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to yield the BCN-acid.
-
Table 1: Quantitative Data for BCN-Acid Synthesis
| Parameter | Value | Reference |
| Starting Material | Bicyclo[6.1.0]non-4-yn-9-ylmethanol | |
| Key Reagent | Jones Reagent | |
| Typical Yield | ~70-80% | |
| Purification Method | Silica Gel Column Chromatography |
Stage 2: Coupling of BCN-Acid with Amino-PEG4-Acid and Deprotection
This stage involves the formation of a stable amide bond between the synthesized BCN-acid and an amino-PEG4-acid derivative. To ensure selective reaction, a protected form of the amino-PEG4-acid, such as Boc-NH-PEG4-COOH, is used. The Boc (tert-butyloxycarbonyl) protecting group can be removed under acidic conditions after the coupling reaction.
Experimental Protocol: Synthesis of this compound
-
Materials: BCN-acid, Boc-NH-PEG4-COOH, N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt), Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Dichloromethane (DCM) or Dimethylformamide (DMF), Trifluoroacetic acid (TFA), Diethyl ether.
-
Procedure:
-
Activation of BCN-Acid: Dissolve BCN-acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM. Add DCC (1.1 equivalents) and stir the mixture at room temperature for 2-4 hours to form the NHS ester of BCN-acid.
-
Amide Coupling: In a separate flask, dissolve Boc-NH-PEG4-COOH (1 equivalent) and TEA (1.5 equivalents) in DCM. Add the activated BCN-NHS ester solution to this mixture and stir at room temperature overnight. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification of Protected Intermediate: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with dilute acid and brine, then dry over anhydrous sodium sulfate. Purify the crude product by column chromatography to obtain Boc-BCN-PEG4-acid.
-
Deprotection: Dissolve the purified Boc-BCN-PEG4-acid in a solution of TFA in DCM (e.g., 20% v/v). Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Final Product Isolation: Remove the solvent and excess TFA under reduced pressure. The crude product can be precipitated and washed with cold diethyl ether to yield the final this compound.
-
Table 2: Quantitative Data for this compound Synthesis
| Parameter | Value | Reference |
| Starting Materials | BCN-acid, Boc-NH-PEG4-COOH | |
| Coupling Reagents | EDC/NHS or DCC/HOBt | |
| Deprotection Reagent | Trifluoroacetic acid (TFA) | |
| Typical Overall Yield | ~50-60% (over two steps) | Estimated |
| Purification Methods | Column Chromatography, Precipitation |
Purification of this compound
The final purity of this compound is crucial for its successful application in bioconjugation. High-Performance Liquid Chromatography (HPLC) is the preferred method for the final purification of the product.
Experimental Protocol: HPLC Purification
-
Instrumentation: Preparative HPLC system with a UV detector.
-
Stationary Phase: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing 0.1% TFA. A typical gradient could be from 20% to 80% acetonitrile over 30 minutes.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Inject the sample onto the equilibrated HPLC column.
-
Collect fractions corresponding to the main product peak, detected by UV absorbance at 220 nm and 254 nm.
-
Combine the pure fractions and remove the organic solvent by rotary evaporation.
-
Lyophilize the aqueous solution to obtain the final product as a white solid or oil.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Table 3: Characterization Methods and Expected Results
| Technique | Purpose | Expected Result |
| ¹H NMR | Structural confirmation | Peaks corresponding to the BCN moiety, the PEG linker, and the terminal acid proton. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A peak corresponding to the calculated mass of this compound ([M+H]⁺ or [M+Na]⁺). The expected monoisotopic mass is approximately 441.24 g/mol . |
| Analytical HPLC | Purity assessment | A single major peak indicating high purity (>95%). |
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the key processes in the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
Caption: Purification workflow for this compound.
Caption: Logical steps in obtaining pure this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. By following the outlined experimental protocols and utilizing the provided quantitative data and visual workflows, researchers can confidently produce this versatile linker for their drug development and bioconjugation needs. The successful synthesis and purification of high-purity this compound are essential for the development of next-generation targeted therapeutics.
References
- 1. endo-BCN-PEG4-t-butyl ester | CAS: 1807501-83-2 | AxisPharm [axispharm.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Novel method for coupling of poly(ethyleneglycol) to carboxylic acid moieties of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
The Strategic Role of the PEG4 Spacer in BCN Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation, the precise and efficient linking of molecules is paramount to the development of next-generation therapeutics and diagnostics. Among the arsenal (B13267) of bioorthogonal chemistry tools, the strain-promoted alkyne-azide cycloaddition (SPAAC) has risen to prominence for its ability to form stable covalent bonds in complex biological milieu without the need for cytotoxic copper catalysts. Bicyclo[6.1.0]nonyne (BCN) has been widely adopted as a reactive and stable cyclooctyne (B158145) for SPAAC. This technical guide provides a comprehensive examination of the critical role of the tetraethylene glycol (PEG4) spacer when integrated into BCN-based linkers, a strategy frequently employed to enhance the performance of bioconjugates, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Core Functions of the PEG4 Spacer in BCN Linkers
The incorporation of a PEG4 spacer into BCN linkers confers a multitude of advantageous physicochemical properties that are instrumental for successful bioconjugation and the overall efficacy of the resulting conjugates.[1][2]
Enhanced Hydrophilicity and Solubility
One of the most significant contributions of the PEG4 spacer is the marked increase in hydrophilicity it imparts to the BCN linker.[2][3][4] The repeating ethylene (B1197577) glycol units are inherently hydrophilic, which improves the aqueous solubility of the linker itself and, more importantly, the final bioconjugate.[2][3][4] This is particularly critical when working with hydrophobic payloads, such as cytotoxic drugs in ADCs, which have a strong tendency to induce aggregation. By increasing the overall hydrophilicity of the conjugate, the PEG4 spacer helps to prevent aggregation, leading to more stable and effective therapeutics.
Reduction of Aggregation and Improved Stability
The hydrophobic nature of many payloads used in ADCs can lead to the aggregation of the final conjugate, resulting in diminished efficacy, off-target toxicity, and rapid clearance from circulation. The hydrophilic PEG4 spacer acts as a solubilizing agent, mitigating the hydrophobic interactions that drive aggregation. Studies have demonstrated that the inclusion of PEG spacers in ADC linkers can significantly reduce the formation of high-molecular-weight species, thereby enhancing the stability and shelf-life of the ADC.
Improved Pharmacokinetics
The PEGylation of biologics is a well-established strategy for improving their pharmacokinetic (PK) properties.[2] The hydrophilic PEG4 spacer creates a hydration shell around the bioconjugate, which can increase its hydrodynamic radius.[2] This "shielding" effect can protect the bioconjugate from proteolytic degradation and clearance by the reticuloendothelial system, leading to a longer circulation half-life and greater exposure of the target tissue to the therapeutic agent.[2]
Minimized Steric Hindrance and Enhanced Reactivity
The PEG4 spacer provides a flexible and extended connection between the BCN moiety and the molecule to which it is attached.[2] This spatial separation minimizes steric hindrance, allowing the BCN group to more readily participate in the SPAAC reaction with its azide-binding partner.[2] This can lead to faster reaction kinetics and higher conjugation efficiencies.[2]
Quantitative Data on the Impact of PEG4 Spacers
The inclusion of a PEG spacer has a quantifiable impact on the properties and performance of bioconjugates. The following tables summarize key quantitative data, highlighting the effects of PEGylation.
| Parameter | Linker Type | Value/Observation | Reference(s) |
| Solubility | BCN-PEG4-Alkyne | Soluble in DCM, THF, acetonitrile, DMF, and DMSO. The PEG4 spacer enhances aqueous solubility. | [1][5] |
| Stability | BCN moiety | Instability has been observed in the presence of Glutathione (GSH) and Tris(2-carboxyethyl)phosphine (TCEP). | [1] |
| Reactivity | BCN with azides | Second-order rate constants for SPAAC reactions with BCN range from approximately 0.01 to over 1 M⁻¹s⁻¹. | [6] |
| Drug-to-Antibody Ratio (DAR) | Trastuzumab-BCN-PEG4-Payload | Average DAR of 1.9 achieved using Hydrophobic Interaction Chromatography (HIC). | [7] |
| Factor | Condition | Effect on SPAAC Reaction Rate | Reference(s) |
| Temperature | 0°C to 60°C | A 150-fold increase in reaction rate was observed when the temperature was increased from 0°C to 60°C. | [8] |
| pH | pH 5 to 10 | Higher pH values generally increase reaction rates, except in HEPES buffer. | [9] |
| Buffer Type | PBS, HEPES, MES, Borate, DMEM, RPMI | HEPES buffer exhibited the highest reaction rates, while PBS showed slower kinetics. DMEM was faster than RPMI. | [9] |
| PEG Linker | DBCO-PEG5-trastuzumab vs. DBCO-trastuzumab | The presence of a PEG linker enhanced reaction rates by 31 ± 16%. | [9] |
Mandatory Visualizations
Caption: General workflow for the preparation of an Antibody-Drug Conjugate (ADC) using a BCN-PEG4 linker.
Caption: Workflow for PROTAC synthesis using a BCN-PEG4 linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BCN-PEG4-NHS (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. BCN-PEG4-alkyne (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to Copper-Free Click Chemistry with Bicyclononyne (BCN)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of copper-free click chemistry centered on the use of bicyclo[6.1.0]nonyne (BCN). It details the underlying reaction mechanism, quantitative kinetic data, key applications, and detailed experimental protocols relevant to bioconjugation and drug development.
Introduction: The Advent of Copper-Free Click Chemistry
Click chemistry, a concept introduced by K. Barry Sharpless in 2001, describes reactions that are high-yielding, wide in scope, create no offensive byproducts, are stereospecific, and proceed under mild conditions.[1] The archetypal click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is highly efficient for conjugating molecules.[1][2] However, the cytotoxicity of the copper catalyst limits its application in living systems.[1][3]
This limitation spurred the development of copper-free click chemistry, formally known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal reaction enables the covalent ligation of molecules within complex biological environments without the need for a toxic metal catalyst. At the forefront of this technology is Bicyclononyne (BCN), a highly reactive and hydrophilic strained cyclooctyne (B158145) probe. BCN's unique structure allows it to react spontaneously and specifically with azide-functionalized molecules, making it an invaluable tool for in-vivo cell labeling, drug targeting, and the construction of complex biomolecular architectures like antibody-drug conjugates (ADCs).
The Core Mechanism: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The reactivity of BCN in copper-free click chemistry is driven by the significant ring strain inherent in its bicyclic structure. This strain lowers the activation energy required for the [3+2] dipolar cycloaddition reaction with an azide (B81097). The process is a concerted mechanism where the strained alkyne reacts with the azide to form a stable, aromatic triazole linkage in a single transition state. This reaction is highly selective for azides, remaining inert to most other functional groups found in biological systems, thus ensuring its bioorthogonality.
Key Advantages of the BCN-Azide Ligation
The use of BCN in SPAAC offers several distinct advantages for bioconjugation and drug development:
-
Biocompatibility : The elimination of the cytotoxic copper catalyst makes it ideal for applications in living cells and whole organisms.
-
High Specificity (Bioorthogonality) : The BCN alkyne and the azide group react selectively with each other, ignoring other functional groups present in complex biological milieu like amines and carboxylic acids.
-
Mild Reaction Conditions : The conjugation can be performed effectively in aqueous buffers and at physiological temperatures, preserving the integrity of sensitive biomolecules.
-
High Efficiency : The reaction proceeds with favorable kinetics to form a stable triazole product, often in quantitative yields.
-
Stability : Both the BCN and azide functional groups are stable under typical storage and experimental conditions, allowing for flexible experimental design.
Quantitative Data: A Comparison of Click Reaction Kinetics
The efficacy of a click reaction is often evaluated by its second-order rate constant. SPAAC reactions utilizing strained cyclooctynes like BCN exhibit kinetics suitable for many biological applications, significantly faster than early copper-free methods and avoiding the toxicity of CuAAC. While Inverse-Electron-Demand Diels–Alder (iEDDA) reactions are generally faster, SPAAC offers a robust and versatile alternative with smaller, less disruptive tags.
| Click Reaction Type | Reagents | Typical Rate Constant (M⁻¹s⁻¹) | Catalyst Required | Key Features |
| CuAAC | Terminal Alkyne + Azide | 10 - 100 | Copper(I) | High yield, regioselective, but catalyst is cytotoxic. |
| SPAAC | BCN / DBCO + Azide | 10⁻² - 1 | None (Strain-Promoted) | Bioorthogonal, copper-free, suitable for in vivo use. |
| iEDDA | Tetrazine + trans-Cyclooctene (TCO) | 1 - 10⁶ | None | Extremely fast kinetics, but reagents can be larger. |
Applications in Research and Drug Development
The unique properties of BCN have led to its widespread adoption in several high-impact areas:
-
Antibody-Drug Conjugates (ADCs) : BCN is frequently used as a linker to attach cytotoxic payloads to antibodies in a site-specific manner. The copper-free nature of the reaction is crucial for preserving the sensitive structure and function of the antibody.
-
Biomolecule Labeling : BCN chemistry provides a powerful method for labeling proteins, peptides, and nucleic acids with reporter molecules such as fluorescent dyes or biotin. This enables precise tracking and visualization of biological processes in living systems.
-
PROTAC Development : In the field of Proteolysis Targeting Chimeras (PROTACs), BCN linkers are used to connect a target-binding ligand and an E3 ligase ligand, facilitating the degradation of specific proteins.
-
Bioimaging : The ability to perform BCN click chemistry in vivo has enabled its use in bioimaging applications, where BCN-modified probes can be used to visualize and track cells or molecules within a living organism.
Experimental Protocols and Workflows
Successful bioconjugation using BCN requires careful planning and execution. The general workflow involves activating the biomolecules with the appropriate BCN or azide functionality, followed by the conjugation reaction and purification of the final product.
Example Protocol: Antibody Labeling with a BCN-NHS Ester
This protocol is an example for conjugating an azide-modified molecule (e.g., an oligo or small molecule drug) to an antibody. It is adapted from standard bioconjugation procedures.
Materials:
-
Antibody solution (e.g., 1 mg/mL in PBS)
-
BCN-NHS ester dissolved in DMSO (e.g., 10 mM stock solution)
-
Azide-functionalized molecule of interest
-
Quenching buffer (e.g., 100 mM Tris or Glycine in water)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Spin desalting columns or other purification systems
Methodology:
-
Antibody Activation with BCN:
-
To the antibody solution, add a 20-30 fold molar excess of the BCN-NHS ester stock solution.
-
Ensure the final DMSO concentration in the reaction mixture is below 20% to avoid antibody denaturation.
-
Incubate the reaction at room temperature for 60 minutes with gentle mixing.
-
-
Quenching Unreacted Ester:
-
Add a small volume of quenching buffer (e.g., 10 µL of 100 mM Tris) to the reaction to quench any unreacted BCN-NHS ester.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Removal of Excess BCN Reagent:
-
Purify the BCN-functionalized antibody by passing it through a spin desalting column equilibrated with the reaction buffer. This removes the unreacted BCN-NHS ester and the quenching agent.
-
The resulting BCN-activated antibody can be stored at -20°C for several months.
-
-
Conjugation to Azide-Molecule:
-
Mix the purified BCN-activated antibody with the azide-functionalized molecule in a suitable reaction buffer. The molar ratio will depend on the desired degree of labeling and should be optimized.
-
Incubate the mixture at room temperature for 2-4 hours or at 4°C overnight. Reaction times may vary based on the concentration and reactivity of the substrates.
-
-
Final Purification and Analysis:
-
Purify the final antibody conjugate using an appropriate method (e.g., size exclusion chromatography, dialysis) to remove any unreacted azide molecule.
-
Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by UV-Vis spectroscopy or other relevant methods to determine the degree of labeling.
-
References
An In-depth Technical Guide to BCN-PEG4-acid
This technical guide provides essential information on the chemical properties and applications of BCN-PEG4-acid, a bifunctional linker commonly utilized in bioconjugation and drug delivery systems. Designed for researchers and professionals in the fields of chemistry, biology, and pharmacology, this document outlines the core specifications of this compound, a detailed experimental protocol for its use in antibody-drug conjugation, and a visual representation of the experimental workflow.
Core Properties of this compound
This compound is a versatile molecule featuring a bicyclo[6.1.0]nonyne (BCN) group and a carboxylic acid moiety, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The BCN group facilitates covalent attachment to azide-containing molecules via strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" reaction known for its high efficiency and biocompatibility. The terminal carboxylic acid allows for conjugation to amine-containing molecules, such as proteins or antibodies, through the formation of a stable amide bond.
| Property | Value | References |
| Molecular Formula | C22H35NO8 | [1][2][3][4] |
| Molecular Weight | 441.52 g/mol | [1] |
| CAS Number | 1881221-47-1, 2226472-38-2 | |
| Purity | >95% | |
| Physical Form | Colorless oil | |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO |
Experimental Protocol: Antibody-Drug Conjugate (ADC) Synthesis using this compound
This protocol describes the steps for conjugating a cytotoxic drug to a monoclonal antibody (mAb) using this compound as a linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound
-
Azide-modified cytotoxic drug
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffers (e.g., MES buffer for activation, PBS for conjugation)
-
Purification columns (e.g., size-exclusion chromatography)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
In a separate tube, dissolve EDC and NHS in MES buffer (pH 6.0) to a final concentration of 50 mM each.
-
Add a 1.5-fold molar excess of the EDC/NHS solution to the this compound solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation of Activated Linker to the Antibody:
-
Adjust the pH of the mAb solution to 7.2-7.5 using a suitable buffer.
-
Add the activated this compound linker to the mAb solution at a desired molar ratio (e.g., 5:1 linker to mAb).
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding a low molecular weight amine-containing compound (e.g., Tris buffer).
-
-
Purification of the Linker-Antibody Conjugate:
-
Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (SEC).
-
Collect the fractions corresponding to the purified mAb-BCN conjugate.
-
Confirm the successful conjugation and determine the linker-to-antibody ratio using techniques such as mass spectrometry or UV-Vis spectroscopy.
-
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):
-
Dissolve the azide-modified cytotoxic drug in a compatible solvent (e.g., DMSO).
-
Add the azide-modified drug to the purified mAb-BCN conjugate at a slight molar excess.
-
Allow the reaction to proceed for 4-12 hours at 4°C or room temperature. The reaction progress can be monitored by LC-MS.
-
-
Final Purification of the Antibody-Drug Conjugate (ADC):
-
Purify the final ADC from unreacted drug and other impurities using SEC or another suitable chromatography method.
-
Characterize the final ADC for purity, drug-to-antibody ratio (DAR), and biological activity.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of an Antibody-Drug Conjugate using this compound.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
References
An In-depth Technical Guide to the Physical and Chemical Properties of BCN Linkers
For Researchers, Scientists, and Drug Development Professionals
Bicyclo[6.1.0]nonyne (BCN) linkers have emerged as powerful tools in bioconjugation and chemical biology. Their unique strained alkyne structure enables highly efficient and specific reactions with azides through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. This guide provides a comprehensive overview of the physical and chemical properties of BCN linkers, detailed experimental protocols, and visualizations of their applications.
Core Physical and Chemical Properties
BCN linkers are characterized by a unique combination of reactivity, stability, and solubility, making them suitable for a wide range of applications, from live-cell imaging to the development of antibody-drug conjugates (ADCs).
Reactivity and Reaction Kinetics
The high ring strain of the bicyclo[6.1.0]nonyne moiety is the driving force behind its rapid reaction with azides, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1] This bioorthogonality allows for covalent conjugation in complex biological environments with minimal interference with native biochemical processes. The reactivity of BCN linkers is influenced by both the diastereomer (endo or exo) and the electronic properties of the azide (B81097) reaction partner. While dibenzocyclooctyne (DBCO) linkers often exhibit faster kinetics with aliphatic azides, BCN can show significantly enhanced reactivity with electron-deficient or aromatic azides.[2]
The synthesis of BCN typically yields a mixture of two diastereomers, exo-BCN and endo-BCN. While both are reactive in SPAAC, the endo isomer is often slightly more reactive.[3]
Table 1: Comparison of Second-Order Rate Constants (k₂) for SPAAC Reactions of Cyclooctynes with Azides
| Cyclooctyne (B158145) | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |
| BCN | Benzyl Azide | ~0.06 - 0.1 | Various |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | Various |
| DIBO | Benzyl Azide | ~0.3 - 0.7 | Various |
| BCN | Phenyl azide | 0.2 | CH₃CN:H₂O (3:1)[2] |
| DBCO | Phenyl azide | 0.033 | CH₃CN:H₂O (3:1)[2] |
| endo-BCN | Benzyl Azide | 0.29 | CD₃CN/D₂O (1:2)[3] |
| exo-BCN | Benzyl Azide | 0.19 | CD₃CN/D₂O (1:2)[3] |
Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, solvent, and temperature.[2]
Stability
The stability of BCN linkers is a critical factor in the design of bioconjugation experiments. While generally stable in aqueous buffers at neutral pH, their stability can be compromised under certain conditions. A notable side reaction is the thiol-yne reaction with free thiol groups, such as those in cysteine residues of proteins.[4]
Table 2: Stability of BCN Linkers Under Various Conditions
| Condition | BCN Stability | Key Observations | Reference(s) |
| Glutathione (GSH) | More stable than DBCO (half-life ~6 h) | BCN is significantly more stable in the presence of this common intracellular antioxidant compared to DBCO (half-life ~71 min). | [1][2] |
| Tris(2-carboxyethyl)phosphine (TCEP) | More stable than DBCO | BCN is a better choice when reducing conditions are required. BCN showed instability to a greater extent than to GSH in a protein environment. | [1][2] |
| Acidic Conditions | Labile, can form inactive species | BCN moieties can undergo degradation under acidic conditions, such as those used in oligonucleotide synthesis. BCN-carbamate linkages are less stable than BCN-amide linkages. | [2][5][6] |
| Aqueous Buffers (e.g., PBS) | Generally stable | BCN-functionalized antibodies can be stored at -20°C for months. | [4] |
| pH 7.2 (in protein environment) | Showed some instability | The protein environment can influence the stability of the linker. | [1] |
Solubility
The solubility of BCN linkers is a key consideration, particularly for applications in aqueous biological systems. BCN itself is smaller and less lipophilic than DBCO, which can be advantageous for the overall solubility and pharmacokinetic properties of the final conjugate.[7][8] The hydrophilicity of BCN linkers can be significantly enhanced by incorporating polyethylene (B3416737) glycol (PEG) spacers.[9][10]
Table 3: Solubility of BCN Linkers
| BCN Derivative | Solvent | Solubility | Notes |
| Unmodified BCN | Organic Solvents | Generally soluble | The hydrophobic nature of the core structure dictates solubility in organic solvents. |
| Unmodified BCN | Aqueous Buffers | Limited | The hydrophobic core limits solubility in aqueous media. |
| BCN-PEG Linkers | Aqueous Buffers | High | The PEG spacer significantly increases hydrophilicity and aqueous solubility.[9] |
| BCN-PEG Linkers | Organic Solvents | Variable | Solubility depends on the length of the PEG chain and the nature of the terminal functional group. |
Note: Quantitative solubility data for specific BCN derivatives are not widely available in the literature. The information provided is based on qualitative descriptions and general principles of chemical solubility.
Experimental Protocols
The following are detailed methodologies for common experiments involving BCN linkers.
Protocol 1: Conjugation of a BCN-NHS Ester to an Antibody
This protocol describes the labeling of an antibody with a BCN moiety using an N-hydroxysuccinimide (NHS) ester-functionalized BCN linker.
Materials:
-
Antibody solution (e.g., in PBS, pH 7.4)
-
BCN-PEG-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting column or size-exclusion chromatography (SEC) system
-
Reaction buffer (amine-free, e.g., PBS, pH 7.4)
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be buffer-exchanged into an amine-free buffer like PBS at pH 7.4. Adjust the antibody concentration to 1-5 mg/mL.
-
BCN-PEG-NHS Ester Stock Solution: Immediately before use, dissolve the BCN-PEG-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 30-fold molar excess of the BCN-PEG-NHS ester stock solution to the antibody solution. The final concentration of DMSO should be kept below 10% (v/v).
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted BCN linker and quenching reagent using a spin desalting column or SEC.
-
Characterization: Determine the final protein concentration and the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry. The BCN-functionalized antibody can be stored at -20°C for several months.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a BCN-Functionalized Antibody
This protocol outlines the reaction between a BCN-functionalized antibody and an azide-containing molecule (e.g., a fluorescent dye, drug payload, or biotin).
Materials:
-
BCN-functionalized antibody (from Protocol 1)
-
Azide-containing molecule of interest
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or water) to a known concentration.
-
SPAAC Reaction: Add a 2- to 10-fold molar excess of the azide-containing molecule to the BCN-functionalized antibody solution.
-
Incubation: Gently mix the reaction and incubate for 4-12 hours at room temperature or 12-24 hours at 4°C. Reaction times may need to be optimized depending on the specific reactants.
-
Purification: Purify the final antibody conjugate using an appropriate method such as SEC, affinity chromatography, or dialysis to remove unreacted azide-containing molecules.
-
Characterization: Characterize the final conjugate by methods such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and determine the drug-to-antibody ratio (DAR) if applicable.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to BCN linkers.
References
- 1. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08732H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. BCN Linkers | Conju-Probe | Enable Bioconjugation [conju-probe.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. BCN PEG, BCN Reagents | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
introduction to strain-promoted alkyne-azide cycloaddition
An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, revolutionizing the way molecules are conjugated in complex biological systems. This catalyst-free click chemistry reaction enables the covalent ligation of azides and cyclooctynes with high efficiency and specificity, avoiding the cytotoxicity associated with the copper catalysts used in the conventional Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] The reaction's driving force is the high ring strain of the cyclooctyne (B158145), which is released upon the [3+2] cycloaddition with an azide (B81097) to form a stable triazole linkage.[1] This remarkable biocompatibility and robust reactivity have positioned SPAAC as an indispensable tool in chemical biology, drug development, and materials science.[3] Applications range from cellular imaging and glycan analysis to the construction of antibody-drug conjugates (ADCs) and the development of novel biomaterials.[3][4]
This technical guide provides a comprehensive overview of SPAAC, including its core principles, a comparative analysis of commonly used cyclooctynes, detailed experimental protocols for key procedures, and visualizations of relevant workflows and biological pathways.
Core Principles of SPAAC
The SPAAC reaction is a type of [3+2] dipolar cycloaddition between a cyclooctyne and an azide. The key to its bioorthogonality lies in the absence of a metal catalyst. The reaction is driven by the release of approximately 18 kcal/mol of ring strain from the cyclooctyne molecule, which significantly lowers the activation energy of the cycloaddition.[2] This allows the reaction to proceed rapidly at physiological temperatures and in aqueous environments.[2]
The choice of cyclooctyne is critical as it dictates the reaction kinetics, stability, and hydrophilicity of the system. A variety of cyclooctynes have been developed, each with unique properties tailored for specific applications. The ideal cyclooctyne for a given experiment will depend on the required reaction speed, the stability of the molecule in the biological milieu, and its potential for off-target reactions.
Data Presentation: A Comparative Analysis of Cyclooctynes
The selection of an appropriate cyclooctyne is a critical step in designing a SPAAC experiment. The following tables provide a quantitative comparison of some of the most commonly used cyclooctynes.
Reaction Kinetics
The reactivity of different cyclooctynes is typically compared using their second-order rate constants (k) for the reaction with a model azide, such as benzyl (B1604629) azide. A higher rate constant indicates a faster reaction, which is often desirable for labeling dynamic processes or low-abundance biomolecules.
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |
| Dibenzocyclooctyne | DBCO | 0.6 - 1.0 | [5] |
| Bicyclo[6.1.0]nonyne | BCN | 0.06 - 0.1 | [5] |
| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7 | [5] |
| Difluorinated cyclooctyne | DIFO | ~0.076 | [5] |
| Monofluorinated cyclooctyne | MOFO | Slower than DIFO | [6] |
| Biarylazacyclooctynone | BARAC | Faster than DBCO | [6] |
Stability in Biological Media
The stability of a cyclooctyne in a biological environment is crucial to minimize off-target reactions and ensure that the probe remains intact until it reacts with the target azide. Stability is often assessed by measuring the half-life (t₁/₂) of the cyclooctyne in the presence of biological nucleophiles, such as glutathione (B108866) (GSH), or in physiological buffers or serum.
| Cyclooctyne | Abbreviation | Half-life (t₁/₂) in presence of Glutathione (GSH) | Reference(s) |
| Dibenzocyclooctyne | DBCO | ~71 minutes | [7] |
| Bicyclo[6.1.0]nonyne | BCN | ~6 hours | [7] |
Note: The stability of cyclooctynes can be influenced by the specific linkage chemistry used to attach them to a molecule of interest.
Experimental Protocols
This section provides detailed methodologies for the synthesis of key cyclooctynes and for performing a typical SPAAC experiment for protein labeling in live cells.
Protocol 1: Synthesis of Dibenzocyclooctyne (DBCO)
This protocol describes a multi-step synthesis of a DBCO derivative.
Materials:
-
5-Dibenzosuberenone
-
Hydroxylamine (B1172632) hydrochloride
-
Polyphosphoric acid
-
Lithium aluminum tetrahydride (LiAlH₄)
-
Diethyl ether
-
Pyridinium (B92312) perbromide hydrobromide
-
Potassium tert-butoxide
-
Tetrahydrofuran (B95107) (THF)
-
Potassium carbonate
-
Water
Procedure: [5]
-
Oxime Formation: Reflux 5-Dibenzosuberenone with hydroxylamine hydrochloride in pyridine for 20 hours.
-
Beckmann Rearrangement: Heat the resulting oxime with polyphosphoric acid at 125°C for 1 hour to yield dibenzo[b,f]azocin-6(5H)-one.
-
Reduction: Reflux the lactam with lithium aluminum tetrahydride in diethyl ether for 15 hours to obtain (Z)-5,6-dihydrodibenzo[b,f]azocine.
-
Acylation: React the azocine (B12641756) with an appropriate acyl chloride in dichloromethane and pyridine at 20°C for 30 minutes.
-
Bromination: Treat the acylated product with pyridinium perbromide hydrobromide in dichloromethane at 20°C.
-
Elimination: React the brominated intermediate with potassium tert-butoxide in tetrahydrofuran at 20°C for 1 hour.
-
Hydrolysis: Treat the product with potassium carbonate in a mixture of methanol and water at 20°C to yield the final DBCO derivative.
Protocol 2: Synthesis of Bicyclo[6.1.0]nonyne (BCN)
This protocol outlines a common route to BCN derivatives, starting from 1,5-cyclooctadiene (B75094).
Materials:
-
1,5-cyclooctadiene
-
Ethyl 2-diazoacetate
-
Rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄)
-
Lithium aluminum hydride (LiAlH₄)
-
Diethyl ether
-
Bromine
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Potassium tert-butoxide
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cyclopropanation: React 1,5-cyclooctadiene with ethyl 2-diazoacetate in the presence of a rhodium catalyst (e.g., Rh₂(OAc)₄) to form the ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate.
-
Reduction: Reduce the ester to the corresponding alcohol, bicyclo[6.1.0]non-4-en-9-ylmethanol, using LiAlH₄ in diethyl ether.
-
Bromination: Add a solution of bromine in chloroform to the alkene at 0°C. Quench the reaction with aqueous Na₂S₂O₃.
-
Dehydrobromination: Treat the dibromide with potassium tert-butoxide in DMSO to yield the bicyclo[6.1.0]nonyne (BCN) core.
Protocol 3: Protein Labeling in Live Cells via SPAAC
This protocol describes a general workflow for labeling a protein of interest (POI) on the surface of live mammalian cells.[1][10]
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Plasmids encoding the POI with an amber stop codon (TAG) and the orthogonal aminoacyl-tRNA synthetase/tRNA pair.
-
Transfection reagent
-
Culture medium containing an azide-functionalized non-canonical amino acid (ncAA), such as p-azido-L-phenylalanine (AzF).
-
Cyclooctyne-conjugated dye (e.g., DBCO-fluorophore).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Transfection: Co-transfect the mammalian cells with the plasmid encoding the POI-TAG and the plasmid for the orthogonal synthetase/tRNA pair.
-
ncAA Incorporation: 24 hours post-transfection, replace the medium with fresh culture medium containing the ncAA (e.g., 1 mM AzF). Incubate for an additional 24-48 hours to allow for expression and incorporation of the ncAA into the POI.
-
SPAAC Labeling:
-
Wash the cells with PBS.
-
Incubate the cells with the cyclooctyne-dye (e.g., 10-50 µM DBCO-fluorophore) in culture medium for 15-30 minutes at 37°C, protected from light.
-
-
Analysis:
-
Wash the cells three times with PBS to remove unreacted cyclooctyne-dye.
-
Analyze the labeled cells by fluorescence microscopy or flow cytometry.
-
Protocol 4: Determination of Second-Order Rate Constants by NMR Spectroscopy
This protocol outlines a method for determining the kinetics of a SPAAC reaction using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
Cyclooctyne of interest
-
Azide of interest (e.g., benzyl azide)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer
-
Internal standard (e.g., dimethyl sulfone)
Procedure:
-
Sample Preparation: Prepare a solution of the cyclooctyne and the azide in the deuterated solvent in an NMR tube. The concentration of one reactant should be in excess (at least 10-fold) to ensure pseudo-first-order kinetics. Add a known concentration of an internal standard.
-
NMR Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis:
-
Determine the concentration of the limiting reactant at each time point by integrating a characteristic peak and comparing it to the integral of the internal standard.
-
Plot the natural logarithm of the concentration of the limiting reactant versus time. The slope of the resulting linear fit will be the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k) by dividing the pseudo-first-order rate constant by the concentration of the reactant in excess: k = k' / [reactant in excess].
-
Protocol 5: Assessment of Cytotoxicity
This protocol describes the MTT assay, a common method for evaluating the cytotoxicity of a compound.
Materials:
-
Cells in culture
-
96-well plates
-
Cyclooctyne of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the cyclooctyne. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control and plot it against the cyclooctyne concentration to determine the IC₅₀ value.
Mandatory Visualization
Logical Relationships and Workflows
Signaling Pathway Application
The following diagram illustrates a representative example of how SPAAC can be utilized in a proximity labeling experiment to study protein-protein interactions within the Ras-MAPK signaling pathway. In this hypothetical scenario, a protein of interest (e.g., Raf) is fused to an enzyme (e.g., TurboID) that generates reactive biotin (B1667282) molecules. An azide-bearing unnatural amino acid is incorporated into a potential interacting partner (e.g., Ras). The biotinylated and azide-labeled Ras can then be captured and subsequently reacted with a cyclooctyne-fluorophore via SPAAC for detection.
Conclusion
Strain-Promoted Alkyne-Azide Cycloaddition has proven to be a powerful and versatile tool for chemical biology and drug development. Its biocompatibility, high efficiency, and tunable kinetics make it suitable for a wide range of applications, from live-cell imaging to the synthesis of complex bioconjugates. The continued development of new cyclooctyne reagents with improved properties will undoubtedly expand the scope of SPAAC and lead to new discoveries in the life sciences. This guide provides a foundational understanding and practical protocols to aid researchers in the successful implementation of this transformative technology.
References
- 1. Proximity labeling for investigating protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proximity-dependent labeling methods for proteomic profiling in living cells: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imaging the Raf–MEK–ERK Signaling Cascade in Living Cells [mdpi.com]
- 5. DBCO-amine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Item - Highly Efficient Multigram Synthesis of Dibenzoazacyclooctyne (DBCO) without Chromatography - American Chemical Society - Figshare [acs.figshare.com]
- 8. a2bchem.com [a2bchem.com]
- 9. Derivatives of 5,6,11,12-tetrahydrodibenzo[b,f][1,4]diazocine and 5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. revroum.lew.ro [revroum.lew.ro]
Methodological & Application
Application Notes and Protocols for BCN-PEG4-acid in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy. BCN-PEG4-acid is a heterobifunctional linker that plays a pivotal role in the synthesis of ADCs through a combination of amine coupling and bioorthogonal click chemistry.
This linker features a bicyclo[6.1.0]nonyne (BCN) group, a strained alkyne that readily participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it occurs efficiently under mild, aqueous conditions without interfering with biological functional groups, and notably, without the need for a cytotoxic copper catalyst.[1][2] The linker also contains a terminal carboxylic acid, which allows for its conjugation to amine-containing molecules, such as a cytotoxic payload or other functional moieties, through the formation of a stable amide bond.
The integrated tetraethylene glycol (PEG4) spacer is a key feature, enhancing the hydrophilicity of the linker.[3] This increased water solubility can help mitigate the aggregation often associated with hydrophobic payloads, improve the pharmacokinetic profile of the resulting ADC, and reduce steric hindrance during the conjugation reactions.[4][5]
These application notes provide a comprehensive overview of the use of this compound in ADC development, including detailed experimental protocols for the synthesis of a drug-linker construct and its subsequent conjugation to an azide-modified antibody.
Data Presentation
The following tables summarize representative quantitative data for an ADC constructed using a BCN-PEG4 linker. It is important to note that these values are illustrative and will vary depending on the specific antibody, payload, and conjugation conditions.
| Parameter | Method | Result | Notes |
| Average Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | 3.5 - 4.0 | Indicates the average number of drug molecules per antibody. |
| DAR Distribution | Mass Spectrometry (MS) | DAR0: <5%DAR2: ~15%DAR4: ~80% | Shows the homogeneity of the ADC population. |
| Monomer Purity | Size Exclusion Chromatography (SEC) | >95% | Measures the percentage of properly assembled ADC, with minimal aggregation. |
| In Vitro Plasma Stability (% Intact ADC after 7 days) | LC-MS | >90% | Demonstrates the stability of the linker in circulation, preventing premature drug release. |
| Cell Line | Target Antigen Expression | IC50 (ng/mL) |
| BT-474 | HER2-high | 15 - 45 |
| NCI-N87 | HER2-high | 13 - 50 |
| MDA-MB-468 | HER2-negative | >10,000 |
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) |
| NCI-N87 (Gastric Cancer) | ADC (5 mg/kg) | >85% |
| BT-474 (Breast Cancer) | ADC (5 mg/kg) | >90% |
| NCI-N87 (Gastric Cancer) | Untreated Control | 0% |
Experimental Protocols
Protocol 1: Synthesis of BCN-PEG4-Drug Conjugate via EDC/NHS Coupling
This protocol describes the conjugation of the carboxylic acid group of this compound to an amine-containing cytotoxic payload (e.g., MMAE with a free amine).
Materials:
-
This compound
-
Amine-containing cytotoxic payload
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, pH 5.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Reverse-phase HPLC for purification
Procedure:
-
Activation of this compound: a. Dissolve this compound and NHS in anhydrous DMF or DMSO at a molar ratio of 1:1.2. b. Add DCC (or EDC) to the solution at a molar ratio of 1:1.1 relative to the this compound. c. Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C to form the BCN-PEG4-NHS ester. Monitor the reaction by LC-MS.
-
Conjugation to Amine-Containing Payload: a. Dissolve the amine-containing cytotoxic payload in a minimal amount of anhydrous DMF or DMSO. b. Add the activated BCN-PEG4-NHS ester solution to the payload solution. A molar excess of 1.5 to 3-fold of the NHS ester relative to the payload is recommended as a starting point. c. Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: a. Upon completion, purify the BCN-PEG4-Drug conjugate by preparative reverse-phase HPLC to remove unreacted starting materials and byproducts. b. Lyophilize the pure fractions to obtain the final product.
-
Characterization: a. Confirm the identity and purity of the BCN-PEG4-Drug conjugate using LC-MS and NMR.
Protocol 2: Conjugation of BCN-PEG4-Drug to Azide-Modified Antibody
This protocol details the SPAAC reaction between the BCN-functionalized drug-linker and an azide-modified antibody.
Materials:
-
Azide-modified monoclonal antibody (e.g., Trastuzumab-Azide) in PBS, pH 7.4
-
BCN-PEG4-Drug conjugate (from Protocol 1)
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification
-
Centrifugal filter devices (e.g., Amicon Ultra, 30 kDa MWCO)
Procedure:
-
Antibody Preparation: a. Ensure the azide-modified antibody is purified and buffer-exchanged into an amine-free buffer like PBS at a concentration of 5-10 mg/mL. b. Determine the precise protein concentration using a standard protein assay (e.g., BCA).
-
SPAAC Reaction: a. Prepare a stock solution of the BCN-PEG4-Drug conjugate in anhydrous DMSO (e.g., 10 mM). b. Add a 3 to 5-fold molar excess of the BCN-PEG4-Drug stock solution to the azide-modified antibody solution. c. Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to maintain antibody stability. d. Gently mix the reaction components and incubate at room temperature (20-25°C) for 4-12 hours or at 4°C for 12-24 hours.
-
Purification of the ADC: a. Remove the excess, unreacted BCN-PEG4-Drug conjugate using a pre-equilibrated SEC column with PBS, pH 7.4. b. Alternatively, use centrifugal filter devices to wash the ADC and remove excess reagents. c. Monitor the protein elution using UV absorbance at 280 nm and collect the fractions containing the ADC.
-
Final Formulation and Storage: a. Concentrate the purified ADC to the desired concentration using a centrifugal filter device. b. Sterile-filter the final ADC solution and store at 4°C for short-term use or at -80°C for long-term storage.
Protocol 3: Characterization of the Antibody-Drug Conjugate
1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC):
-
Principle: The hydrophobicity of the ADC increases with the number of conjugated drug molecules. HIC separates species based on these differences.
-
Column: A HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0.
-
Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Analysis: The unconjugated antibody elutes first, followed by species with increasing DAR values. The average DAR is calculated from the relative peak areas of the different species.
2. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC):
-
Principle: SEC separates molecules based on their hydrodynamic radius.
-
Column: An SEC column suitable for monoclonal antibodies.
-
Mobile Phase: PBS, pH 7.4.
-
Analysis: The ADC should elute as a single major peak corresponding to the monomer. The presence of earlier eluting peaks indicates aggregation.
3. Confirmation of Conjugation by Mass Spectrometry (MS):
-
Principle: MS can determine the mass of the intact ADC or its subunits (light and heavy chains).
-
Method: Typically, the ADC is deglycosylated and then analyzed by LC-MS.
-
Analysis: The observed mass of the ADC will be higher than the unconjugated antibody, corresponding to the mass of the attached drug-linker molecules. This allows for the confirmation of successful conjugation and the determination of the DAR distribution.
4. In Vitro Cytotoxicity Assay:
-
Principle: Measures the potency of the ADC in killing target cancer cells.
-
Method: a. Plate target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates. b. Treat the cells with serial dilutions of the ADC for 72-96 hours. c. Measure cell viability using a colorimetric assay (e.g., MTT or XTT).
-
Analysis: Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) for each cell line. A potent and specific ADC will have a low IC50 for target cells and a high IC50 for non-target cells.
Signaling Pathway
ADCs typically exert their cytotoxic effect by binding to a specific cell surface receptor, followed by internalization. Once inside the cell, the payload is released from the antibody, often within the lysosome, and can then interact with its intracellular target (e.g., microtubules or DNA) to induce apoptosis.
References
Application Notes and Protocols for BCN-PEG4-Acid Reaction with Azide-Modified Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the conjugation of BCN-PEG4-acid to azide-modified proteins via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is a cornerstone of modern bioconjugation, enabling the precise and stable linkage of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2][3][]
The this compound linker is a heterobifunctional reagent featuring a bicyclo[6.1.0]nonyne (BCN) moiety for the click reaction and a carboxylic acid group for further functionalization or for improving solubility.[5] The tetraethylene glycol (PEG4) spacer enhances hydrophilicity, reduces aggregation, and minimizes steric hindrance during conjugation. This system is widely employed in various applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled proteins for imaging studies.
Key Features of BCN-Based SPAAC:
-
Biocompatibility: The copper-free nature of the reaction makes it suitable for applications in living cells and in vivo.
-
High Selectivity: The azide (B81097) and BCN groups react specifically with each other, even in the presence of a multitude of other functional groups found in biological samples.
-
Mild Reaction Conditions: The conjugation proceeds efficiently in aqueous buffers at physiological pH and ambient temperatures.
-
Stability: The resulting triazole linkage is highly stable under physiological conditions.
-
Efficiency: The reaction is typically rapid and results in high yields of the conjugated product.
Quantitative Data
The rate of the SPAAC reaction is a critical parameter and follows second-order kinetics. The reaction rate is dependent on the specific structures of the cyclooctyne (B158145) and the azide, as well as the reaction conditions such as solvent and temperature.
| Reaction Pair | Chemistry | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions / Notes |
| BCN + Azide | SPAAC | ~0.1 - 1.0 | Rate is dependent on the specific azide and solvent conditions. |
| DBCO + Azide | SPAAC | ~1.0 - 2.0 | Generally faster than BCN due to higher ring strain, but can have lower stability. |
| TCO + Tetrazine | IEDDA | >1,000 - 10⁶ | Exceptionally rapid kinetics, but the reagents are bulkier. |
| Terminal Alkyne + Azide | CuAAC | ~10 - 100 | Fast reaction, but requires a cytotoxic copper(I) catalyst. |
Experimental Protocols
This section provides detailed protocols for the two key stages of the conjugation process: the modification of a protein with an azide group, and the subsequent SPAAC reaction with this compound.
Protocol 1: Azide Modification of Proteins
This protocol describes the introduction of azide groups into a protein using an amine-reactive N-hydroxysuccinimidyl (NHS) ester of an azide-containing molecule (e.g., Azido-PEG4-NHS Ester).
Materials:
-
Protein of interest
-
Phosphate-buffered saline (PBS), pH 7.4 (amine-free)
-
Azido-PEG4-NHS Ester
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Protein concentration assay kit (e.g., BCA assay)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in amine-free PBS (pH 7.4) at a concentration of 1-5 mg/mL.
-
If the protein buffer contains primary amines (e.g., Tris), it must be exchanged with PBS.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO. NHS esters are moisture-sensitive.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the Azido-PEG4-NHS Ester stock solution to the protein solution. The optimal ratio may need to be determined empirically for each specific protein.
-
Mix gently and incubate for 1 hour at room temperature.
-
-
Purification:
-
Remove the excess, unreacted azide reagent using a desalting column equilibrated with PBS (pH 7.4).
-
Follow the manufacturer's instructions for the desalting column.
-
-
Characterization and Storage:
-
Determine the concentration of the purified azide-modified protein using a standard protein assay.
-
The degree of labeling (DOL) can be determined using mass spectrometry if required.
-
Store the azide-labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.
-
Protocol 2: SPAAC Reaction of Azide-Modified Protein with this compound
This protocol outlines the procedure for conjugating the azide-modified protein with this compound.
Materials:
-
Azide-modified protein (from Protocol 1)
-
This compound
-
Anhydrous DMSO
-
PBS, pH 7.4
-
Desalting columns or size-exclusion chromatography system for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
SPAAC Reaction:
-
In a suitable reaction vessel, add the azide-modified protein solution in PBS.
-
Add a 2- to 4-fold molar excess of the this compound stock solution to the protein solution. This is a good starting point, and the optimal ratio may need to be determined experimentally.
-
Ensure the final concentration of DMSO in the reaction mixture is kept below 5% (v/v) to minimize potential effects on protein stability.
-
Mix gently.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Some reactions have been reported to be sufficient after 2 hours at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound using a desalting column or size-exclusion chromatography.
-
The purified conjugate can be concentrated if necessary.
-
-
Analysis:
-
Analyze the final conjugate using SDS-PAGE, which should show a shift in the molecular weight corresponding to the addition of the this compound.
-
Mass spectrometry can be used to confirm the successful conjugation and determine the final molecular weight.
-
Visualizations
Caption: Experimental workflow for protein conjugation.
Caption: SPAAC reaction mechanism.
References
Protocol for Labeling Cells with BCN-PEG4-acid: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for labeling cells using the heterobifunctional linker, BCN-PEG4-acid. This reagent is a powerful tool in bioconjugation, enabling the connection of biomolecules through two distinct chemical reactions: strain-promoted alkyne-azide cycloaddition (SPAAC) and amide bond formation. The bicyclo[6.1.0]nonyne (BCN) group participates in highly specific and biocompatible copper-free click chemistry with azide-modified targets, while the terminal carboxylic acid can be activated to react with primary amines.[][2]
The hydrophilic tetraethylene glycol (PEG4) spacer enhances the solubility and bioavailability of the conjugate while minimizing steric hindrance.[2][3] This protocol will focus on a two-step labeling strategy: first, the conjugation of this compound to an amine-containing molecule of interest (e.g., a fluorescent dye or a targeting ligand) via carbodiimide (B86325) chemistry; and second, the subsequent labeling of azide-modified cells using the resulting BCN-containing conjugate through SPAAC.
Principle of the Method
The overall strategy involves two key bioorthogonal reactions. Initially, the carboxylic acid of this compound is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting NHS ester is then reacted with a primary amine on a molecule of interest (e.g., a fluorescent probe or a targeting antibody) to form a stable amide bond. In the second stage, cells are metabolically labeled with an azide-containing precursor, which is incorporated into cellular biomolecules such as cell surface glycans. The BCN-functionalized molecule of interest is then introduced to the azide-labeled cells, leading to a specific covalent linkage via SPAAC. This copper-free click chemistry reaction is highly efficient and biocompatible, making it ideal for live-cell applications.[4][5]
Data Presentation
The following tables summarize key quantitative data for consideration when designing experiments with BCN-based linkers.
Table 1: Comparison of Common Cyclooctynes for Live-Cell SPAAC
| Cyclooctyne (B158145) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| BCN | ~0.1 - 1 | Good balance of reactivity and stability. Less bulky than DBCO.[6] |
| DBCO | ~1 - 10 | Faster reaction kinetics than BCN, but can be less stable in the presence of thiols.[6] |
| DIFO | ~0.1 - 1 | Fluorinated cyclooctyne with good reactivity. |
Note: Reaction rates are dependent on the specific azide (B81097), solvent, and temperature.
Table 2: Recommended Starting Concentrations for Cell Labeling
| Reagent | Typical Concentration Range | Incubation Time | Incubation Temperature |
| Azido (B1232118) Sugar (e.g., Ac₄ManNAz) | 25-100 µM | 24-72 hours | 37°C |
| BCN-Conjugate | 1-50 µM | 30-60 minutes | Room Temperature or 37°C |
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Molecule
This protocol describes the conjugation of this compound to a generic amine-containing molecule (e.g., a fluorescent dye with a primary amine or an antibody).
Materials:
-
This compound
-
Amine-containing molecule of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Dissolve the amine-containing molecule in the appropriate Reaction Buffer. For antibodies, a concentration of 1-5 mg/mL is recommended.
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the desired amount of this compound stock solution.
-
Add Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS/Sulfo-NHS relative to the this compound.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to the Amine-Containing Molecule:
-
Immediately add the activated BCN-PEG4-NHS ester solution to the solution of the amine-containing molecule.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Reaction Buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
Purify the BCN-conjugate using a desalting column or dialysis to remove excess unreacted reagents.
-
Protocol 2: Metabolic Labeling of Cells with Azido Sugars
This protocol describes the introduction of azide groups onto the surface of mammalian cells using an azide-modified sugar.
Materials:
-
Mammalian cells of choice (e.g., HeLa, Jurkat, CHO)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) or other azido sugar
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Plate cells in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 60-80%).
-
-
Metabolic Labeling:
-
Prepare a stock solution of the azido sugar in sterile PBS or cell culture medium.
-
Add the azido sugar to the cell culture medium to a final concentration of 25-100 µM.
-
Incubate the cells for 24-72 hours at 37°C to allow for metabolic incorporation of the azide groups into cellular glycans.[7]
-
-
Cell Harvesting and Washing:
-
Aspirate the medium containing the azido sugar.
-
Wash the cells three times with pre-warmed PBS to remove any unincorporated azido sugar.
-
Protocol 3: Labeling of Azide-Modified Cells with the BCN-Conjugate
This protocol details the SPAAC reaction between the azide-labeled cells and the BCN-conjugate prepared in Protocol 1.
Materials:
-
Azide-labeled cells (from Protocol 2)
-
BCN-conjugate (from Protocol 1)
-
Live-cell imaging medium or PBS with 1% BSA
Procedure:
-
Probe Preparation:
-
Dilute the BCN-conjugate to the desired final concentration (typically 1-50 µM) in pre-warmed live-cell imaging medium or PBS with 1% BSA.
-
-
Labeling Reaction:
-
Add the labeling medium containing the BCN-conjugate to the washed, azide-labeled cells.
-
Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light if using a fluorescent conjugate.
-
-
Washing and Analysis:
-
Aspirate the labeling medium.
-
Wash the cells three to five times with pre-warmed imaging medium or PBS to remove any unreacted BCN-conjugate.
-
The labeled cells are now ready for analysis by fluorescence microscopy, flow cytometry, or other downstream applications.
-
Mandatory Visualizations
Caption: Overall experimental workflow for cell labeling.
Caption: Chemical reactions involved in the labeling protocol.
References
- 2. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. benchchem.com [benchchem.com]
- 5. endo-BCN-PEG4-amine, 1898221-77-6 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Site-Specific Protein Modification with BCN-PEG4-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the site-specific modification of proteins using BCN-PEG4-acid. This heterobifunctional linker is a valuable tool in bioconjugation, enabling the precise attachment of various molecules to proteins for applications in drug development, diagnostics, and fundamental research.
This compound features a bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry and a terminal carboxylic acid. The BCN moiety reacts with high specificity and efficiency with azide-tagged molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The carboxylic acid allows for covalent linkage to primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, after activation. The integrated hydrophilic PEG4 spacer enhances solubility, reduces aggregation, and minimizes steric hindrance.[1][2]
Core Applications
The unique properties of this compound make it suitable for a range of applications, including:
-
Antibody-Drug Conjugate (ADC) Development : Site-specific conjugation of cytotoxic payloads to monoclonal antibodies for targeted cancer therapy.[3][4]
-
PROTAC® Development : Synthesis of Proteolysis Targeting Chimeras (PROTACs) by linking a target protein-binding ligand to an E3 ligase-binding ligand.[5][6] PROTACs are bifunctional molecules that induce the degradation of specific target proteins.[5]
-
Protein Labeling : Attachment of fluorescent dyes, biotin, or other reporter molecules for use in imaging, flow cytometry, and various detection assays.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 441.52 g/mol | [7] |
| Purity | >95% | |
| Storage | Store at -20°C |
Table 2: Reaction Parameters and Kinetic Data
| Parameter | Value/Condition | Notes | Reference |
| BCN-Azide Reaction (SPAAC) | Copper-free click chemistry | [5] | |
| Reaction Time | 2-24 hours | Dependent on reactants and concentration | [8] |
| Temperature | Room temperature or 37°C | [6] | |
| Carboxylic Acid Activation | For coupling to primary amines | [9] | |
| Activating Agents | EDC, (Sulfo-)NHS | Forms a stable amide bond | [9][10] |
| Activation Time | 15-30 minutes | [10] | |
| Stability | |||
| BCN Half-life (in presence of Glutathione) | ~6 hours | More stable than DBCO (~71 minutes) | [11] |
Experimental Protocols
Protocol 1: Two-Step Protein Modification using this compound
This protocol describes the initial activation of the carboxylic acid of this compound and its subsequent conjugation to a protein, followed by the copper-free click reaction with an azide-containing molecule.
Materials:
-
Protein of interest (in an amine-free buffer like PBS, pH 7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Azide-functionalized molecule of interest (e.g., payload, dye)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin desalting columns or dialysis equipment for purification
Part A: Activation of this compound and Conjugation to Protein
-
Reagent Preparation :
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in reaction buffer or water.
-
-
Protein Preparation :
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein solution contains primary amines (e.g., Tris buffer), exchange the buffer to PBS, pH 7.2-7.4, using a spin desalting column or dialysis.[6]
-
-
Activation and Conjugation :
-
For a controlled reaction, pre-activate the this compound. In a separate tube, mix this compound, EDC, and NHS at a 1:1.5:1.5 molar ratio in reaction buffer. Incubate at room temperature for 15-30 minutes.[10]
-
Add the activated BCN-linker solution to the protein solution. A 10 to 40-fold molar excess of the linker over the protein is a good starting point.[10] The final DMSO concentration should be kept below 10-20% to avoid protein denaturation.[8][10]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Purification :
Part B: Copper-Free Click Chemistry Reaction
-
Click Reaction :
-
To the purified BCN-functionalized protein, add the azide-containing molecule. A 2 to 5-fold molar excess of the azide (B81097) molecule is typically used.[6]
-
Incubate the reaction for 4-12 hours at room temperature or 37°C.[6] Reaction times may require optimization.
-
-
Final Purification :
-
Purify the final protein conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove any unreacted azide molecule and other impurities.[6]
-
Protocol 2: Live-Cell Imaging of a Cell-Surface Protein
This protocol outlines the labeling of a cell-surface protein that has been metabolically engineered to contain an azide group.
Materials:
-
Cells expressing the azide-modified protein of interest
-
BCN-PEG4-fluorophore conjugate (prepared as in Protocol 1 or sourced commercially)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Preparation :
-
Culture the cells expressing the azide-modified protein to the desired confluency in a suitable imaging dish.
-
-
Labeling :
-
Prepare a stock solution of the BCN-PEG4-fluorophore conjugate in DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Remove the existing medium from the cells and add the labeling medium.
-
Incubate the cells at 37°C for 15-60 minutes.[8]
-
-
Washing and Imaging :
-
Remove the labeling medium and wash the cells three times with pre-warmed PBS or cell culture medium to remove any unbound probe.
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.[8]
-
Visualizations
Caption: Workflow for site-specific protein modification.
Caption: PROTAC® mechanism of action.
References
- 1. This compound (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. endo-BCN-PEG4-Acid - CD Bioparticles [cd-bioparticles.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. endo-BCN-PEG4-acid, 2226472-38-2 | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
BCN-PEG4-Acid: Application Notes and Protocols for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of BCN-PEG4-acid, a key reagent in modern drug discovery. This compound is a heterobifunctional linker that incorporates a bicyclo[6.1.0]nonyne (BCN) moiety, a strained alkyne for copper-free click chemistry, and a terminal carboxylic acid, connected by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure offers a versatile platform for the development of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The BCN group readily participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds with high efficiency and specificity in aqueous environments without the need for cytotoxic copper catalysts.[1][2] The terminal carboxylic acid allows for straightforward conjugation to amine-containing molecules, such as antibodies or other targeting ligands, through the formation of a stable amide bond.[3] The integrated PEG4 spacer enhances aqueous solubility, reduces aggregation, and improves the pharmacokinetic properties of the resulting conjugates.[1]
Key Applications in Drug Discovery
This compound is instrumental in the construction of complex biomolecular architectures, primarily in the following areas:
-
Antibody-Drug Conjugates (ADCs): ADCs are targeted therapies that deliver potent cytotoxic agents to cancer cells. This compound can be used to link the cytotoxic payload to a monoclonal antibody that recognizes a tumor-associated antigen, leading to more homogeneous and effective ADCs.[4]
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound serves as a flexible and hydrophilic linker to connect the target protein-binding ligand and the E3 ligase ligand.
-
Bioconjugation and Labeling: The bioorthogonal nature of the SPAAC reaction makes this compound an excellent tool for labeling a wide range of biomolecules, including proteins, peptides, and nucleic acids, with fluorescent dyes, biotin, or other reporter molecules for imaging and diagnostic applications.
Quantitative Data Summary
The selection of a bioorthogonal linker is a critical decision in the design of bioconjugates. The following tables summarize key quantitative data for BCN-based linkers in comparison to other common click chemistry reagents.
Table 1: Reaction Kinetics Comparison
| Reaction Pair | Chemistry | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions / Notes |
| BCN + Azide (B81097) | SPAAC | ~0.1 - 1.0 | Rate is dependent on the specific azide and solvent conditions. |
| DBCO + Azide | SPAAC | ~1.0 - 2.0 | Generally faster than BCN. |
| TCO + Tetrazine | IEDDA | >1,000 - 10⁶ | Exceptionally rapid. Rates can be tuned by modifying tetrazine electronics. |
Note: Rate constants are highly dependent on the specific reactants, solvent, and temperature. The values presented are for general comparison.
Table 2: Stability Comparison
| Reagent | Condition | Stability | Reference |
| BCN | Glutathione (GSH) | More stable than DBCO (t½ ≈ 6 hours) | |
| DBCO | Glutathione (GSH) | Less stable than BCN (t½ ≈ 71 minutes) | |
| BCN | Acidic Conditions (e.g., 90% TFA) | Unstable | |
| DBCO | Acidic Conditions (e.g., 90% TFA) | Unstable | |
| BCN | Intracellular Environment (Phagocytes) | Low stability; 79% degraded after 24h | |
| DBCO | Intracellular Environment (Phagocytes) | Moderate stability; 36% degraded after 24h | |
| TCO | Biological Media (e.g., serum) | Susceptible to isomerization |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound. These protocols are based on established procedures and should be optimized for specific applications.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol outlines a two-step process for the synthesis of an ADC using this compound. The first step involves the activation of the carboxylic acid and its conjugation to the antibody. The second step is the SPAAC reaction with an azide-modified payload.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Azide-functionalized cytotoxic payload
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
Part 1: Antibody Modification with BCN-PEG4-NHS Ester
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF or DMSO.
-
Add DCC (1.1 equivalents) to the solution.
-
Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C to form the BCN-PEG4-NHS ester.
-
-
Antibody Conjugation:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in PBS, pH 7.4.
-
Add a 10- to 20-fold molar excess of the freshly prepared BCN-PEG4-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Remove the excess, unreacted BCN-PEG4-NHS ester using a spin desalting column or dialysis against the reaction buffer.
-
Part 2: Payload Conjugation via SPAAC
-
Click Chemistry Reaction:
-
Prepare a stock solution of the azide-modified cytotoxic payload in a compatible solvent (e.g., DMSO).
-
Add a 2- to 5-fold molar excess of the azide-modified payload to the purified BCN-functionalized antibody solution.
-
Incubate the reaction for 4-12 hours at room temperature or 37°C.
-
-
Final Purification:
-
Purify the resulting ADC using an appropriate method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove any unreacted payload and other impurities.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using HIC-HPLC or mass spectrometry (LC-MS).
-
Analyze the integrity and aggregation of the final ADC using SDS-PAGE and SEC.
-
Protocol 2: Synthesis of a PROTAC
This protocol describes a modular approach to PROTAC synthesis where a target protein ligand and an E3 ligase ligand are sequentially conjugated to this compound.
Materials:
-
Amine-functionalized target protein ligand
-
Azide-functionalized E3 ligase ligand
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous, amine-free DMF or DMSO
-
HPLC for purification and analysis
Procedure:
Part 1: Conjugation of Target Protein Ligand to this compound
-
Amide Bond Formation:
-
Dissolve the amine-functionalized target protein ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product (Target Ligand-BCN-PEG4) by preparative HPLC.
-
Part 2: Final PROTAC Assembly via SPAAC
-
Click Chemistry Reaction:
-
Dissolve the purified Target Ligand-BCN-PEG4 (1 equivalent) and the azide-functionalized E3 ligase ligand (1.2 equivalents) in a mixture of DMSO and PBS (e.g., 1:1 v/v).
-
Stir the reaction mixture at room temperature for 2-8 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Final Purification:
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized PROTAC using analytical techniques like LC-MS and NMR.
-
Visualizations
Antibody-Drug Conjugate (ADC) Mechanism of Action
Caption: Workflow of an Antibody-Drug Conjugate (ADC) from systemic circulation to induction of tumor cell apoptosis.
PROTAC-Mediated Protein Degradation Pathway
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation via the ubiquitin-proteasome system.
References
Application Notes and Protocols for Protein Labeling with BCN-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCN-PEG4-NHS ester is a bifunctional linker that is instrumental in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[][] This reagent incorporates a bicyclo[6.1.0]nonyne (BCN) group, which is a strained alkyne, and an N-hydroxysuccinimide (NHS) ester.[3] The NHS ester facilitates the covalent attachment to primary amines (-NH2) on proteins, such as the side chains of lysine (B10760008) residues and the N-terminus.[3][4] The BCN group enables a copper-free click chemistry reaction, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-modified molecules. The tetraethylene glycol (PEG4) spacer enhances solubility in aqueous media and reduces potential steric hindrance.
These application notes provide a comprehensive guide to utilizing BCN-PEG4-NHS ester for protein labeling, including detailed protocols for antibody conjugation and subsequent characterization.
Product Information
| Property | Value |
| Chemical Name | endo-BCN-PEG4-NHS ester |
| Molecular Formula | C26H38N2O10 |
| Molecular Weight | 538.59 g/mol |
| CAS Number | 1807501-86-5 |
| Storage | Store at -20°C, desiccated. Allow the vial to warm to room temperature before opening to prevent moisture condensation. |
| Solubility | Soluble in organic solvents such as DMSO and DMF. |
Experimental Protocols
Protocol 1: Preparation of Reagents
1.1. BCN-PEG4-NHS Ester Stock Solution:
-
Allow the vial of BCN-PEG4-NHS ester to warm completely to room temperature for approximately 20 minutes before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.
-
Prepare a stock solution of the BCN-PEG4-NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). For example, dissolve 1 mg of the ester in 100 µL of DMSO to create a 10 mg/mL solution.
-
Note: The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions. Prepare the stock solution immediately before use. Do not store the stock solution for extended periods.
1.2. Protein/Antibody Preparation:
-
The protein or antibody solution should be in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.5 or 0.1 M sodium bicarbonate buffer at pH 8.3-8.5.
-
Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester and must be avoided.
-
If the protein solution contains interfering substances (e.g., Tris, glycine, sodium azide, or carrier proteins like BSA), a buffer exchange must be performed using dialysis, desalting columns, or centrifugal filtration.
-
The recommended protein concentration is between 1-10 mg/mL. For optimal labeling, a concentration of 2 mg/mL is often used.
Protocol 2: Protein Labeling with BCN-PEG4-NHS Ester
This protocol describes the covalent attachment of the BCN-PEG4-NHS ester to a protein or antibody.
2.1. Reaction Setup:
-
Calculate the required volume of the BCN-PEG4-NHS ester stock solution to achieve the desired molar excess. The optimal molar ratio of ester to protein is empirical and should be determined for each specific protein and application. See Table 1 for suggested starting ratios.
-
Slowly add the calculated amount of the BCN-PEG4-NHS ester stock solution to the protein solution while gently vortexing. The final concentration of DMSO or DMF in the reaction mixture should not exceed 10% (v/v) to avoid protein denaturation.
2.2. Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, protected from light.
2.3. Quenching the Reaction:
-
To stop the labeling reaction, add a quenching buffer containing primary amines, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
2.4. Purification of the Conjugate:
-
Remove the excess, unreacted BCN-PEG4-NHS ester and byproducts using size-exclusion chromatography (SEC), a desalting column (e.g., Zeba™ Spin Desalting Columns), or dialysis.
-
The purified BCN-functionalized protein can be stored under the same conditions as the original protein.
Protocol 3: Characterization of the Labeled Protein
3.1. Determination of Degree of Labeling (DOL):
The Degree of Labeling (DOL), or the average number of BCN-PEG4 linkers per protein molecule, can be determined after conjugating an azide-containing dye or payload via SPAAC. The DOL is often referred to as the Drug-to-Antibody Ratio (DAR) in the context of ADCs.
3.1.1. Hydrophobic Interaction Chromatography (HIC):
HIC is a common method for determining the DAR. The hydrophobicity of the antibody increases with the number of conjugated linkers and payloads, allowing for their separation.
-
Column: A HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 6.95.
-
Mobile Phase B: 20 mM sodium phosphate, pH 6.95.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B.
-
Analysis: The unconjugated antibody elutes first, followed by species with increasing DAR values. The average DAR can be calculated from the relative peak areas.
Data Presentation
Table 1: Recommended Molar Excess of BCN-PEG4-NHS Ester for Antibody Labeling
| Molar Ratio (Antibody:Ester) | Suggested Use Case | Expected Outcome |
| 1:3 - 1:5 | Low to moderate labeling | Lower DOL, may be sufficient for some applications while preserving protein function. |
| 1:9 - 1:15 | Moderate to high labeling | Higher DOL, often used for generating ADCs. |
| >1:20 | High-density labeling | Very high DOL, may risk protein aggregation or loss of activity. |
Table 2: Example Drug-to-Antibody Ratio (DAR) Analysis of a Trastuzumab-BCN-PEG4-Payload Conjugate
| Analytical Method | Average DAR | DAR Distribution |
| Hydrophobic Interaction Chromatography (HIC) | 1.9 | DAR0: 5%, DAR2: 95% |
This data is illustrative and the actual DAR will depend on the specific antibody, reaction conditions, and payload.
Visualizations
Experimental Workflow
Caption: Workflow for labeling proteins with BCN-PEG4-NHS ester.
Signaling Pathway: Mechanism of Action for an Antibody-Drug Conjugate (ADC)
References
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with BCN-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful and widely used bioorthogonal ligation reaction that enables the covalent conjugation of molecules in complex biological environments. Unlike the copper-catalyzed version (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for in vivo applications and the modification of sensitive biomolecules. This reaction relies on the high ring strain of cyclooctynes, such as bicyclo[6.1.0]nonyne (BCN), to react spontaneously with azides to form a stable triazole linkage.
BCN-PEG4-acid is a heterobifunctional linker that incorporates a reactive BCN group and a terminal carboxylic acid, connected by a hydrophilic tetraethylene glycol (PEG4) spacer. The PEG linker enhances solubility in aqueous buffers, reduces aggregation, and minimizes steric hindrance. The terminal carboxylic acid can be activated to react with primary amines, while the BCN group reacts with azides via SPAAC. This reagent is particularly valuable in drug development for applications such as the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), as well as the site-specific labeling of proteins and other biomolecules.
Key features of SPAAC with BCN reagents include:
-
Biocompatibility: The absence of a copper catalyst makes it suitable for reactions in living systems.
-
High Selectivity: Azides and BCN groups react specifically with each other, even in the presence of other functional groups found in biological samples.
-
Mild Reaction Conditions: The reaction proceeds efficiently in aqueous buffers at physiological pH and ambient temperatures.
-
Stability: The resulting triazole linkage is highly stable.
-
Efficiency: The reaction typically results in high yields of the conjugated product.
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the SPAAC reaction mechanism and a general experimental workflow for the conjugation of an azide-modified biomolecule with this compound.
Caption: SPAAC reaction between this compound and an azide-modified molecule.
Caption: General experimental workflow for SPAAC conjugation.
Quantitative Data Summary
The following tables summarize key quantitative data and recommended starting conditions for SPAAC reactions with this compound. These parameters may require optimization depending on the specific properties of the reactants.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Range | Notes |
| Molar Ratio (BCN:Azide) | 2-4 fold molar excess of this compound | A higher excess may be needed for dilute solutions or less reactive azides. |
| Reaction Temperature | 4°C to 37°C | Room temperature is often sufficient. Lower temperatures (4°C) can be used for sensitive biomolecules, though reaction times may need to be extended. |
| Reaction Time | 2-24 hours | Incubation for 4-12 hours at room temperature or 12-24 hours at 4°C is a good starting point. Shorter times (2 hours) have also been reported to be sufficient. |
| pH | 7.2 - 7.4 | Physiological pH is optimal for most bioconjugation reactions. |
| Solvent | Aqueous buffers (e.g., PBS) | DMSO can be used to prepare a stock solution of this compound, but the final concentration in the reaction mixture should be kept low (<10%) to avoid protein denaturation. |
Table 2: Second-Order Rate Constants for BCN Reactions
While specific kinetic data for this compound is not extensively published in a comparative format, the following provides context for the reactivity of BCN with azides.
| Cyclooctyne | Reaction with Azide (B81097) | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |
| BCN | SPAAC | ~0.3 - 1.0 | Rate is dependent on the specific azide and solvent conditions. |
| DBCO | SPAAC | ~1.0 - 2.0 | Generally faster kinetics than BCN with common azides. |
Experimental Protocols
This section provides a detailed, step-by-step guide for performing a SPAAC reaction between an azide-modified protein and this compound.
Materials
-
Azide-modified protein
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable amine-free buffer
-
Quenching reagent (optional, e.g., excess azide-containing small molecule)
-
Purification equipment (e.g., spin desalting column, size-exclusion chromatography, or dialysis cassette)
-
Analytical instruments (e.g., SDS-PAGE, mass spectrometer)
Protocol 1: Preparation of Reagents
-
Azide-Modified Protein:
-
Ensure the azide-modified protein is purified and buffer-exchanged into an amine-free buffer like PBS (pH 7.4).
-
Determine the precise concentration of the protein solution using a standard protein assay (e.g., BCA or Bradford).
-
-
This compound Stock Solution:
-
This compound is typically a solid or oil and should be stored at -20°C or -80°C.
-
Allow the vial to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Protocol 2: SPAAC Reaction
-
In a suitable reaction vessel, add the azide-modified protein solution.
-
Add the this compound stock solution to the protein solution to achieve the desired final molar excess (a 2-4 fold molar excess is a good starting point).
-
The final concentration of DMSO in the reaction mixture should ideally be kept below 5% (v/v) to minimize potential effects on protein structure and stability.
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The optimal incubation time may need to be determined empirically.
Protocol 3: Reaction Monitoring and Purification
-
Reaction Monitoring: The progress of the reaction can be monitored by various analytical techniques:
-
Mass Spectrometry (e.g., ESI-MS): Aliquots of the reaction mixture can be analyzed to observe the formation of the conjugated product, identified by its increased molecular weight.
-
SDS-PAGE: A noticeable band shift may be observed for the conjugated protein compared to the unmodified protein, especially if the PEG chain and any attached moiety are large enough.
-
-
Purification: Once the reaction is complete, the excess, unreacted this compound and any byproducts must be removed.
-
Spin Desalting Column: For rapid removal of small molecules from protein solutions.
-
Size-Exclusion Chromatography (SEC): To separate the larger protein conjugate from smaller, unreacted components.
-
Dialysis: To remove small molecules by diffusion across a semi-permeable membrane.
-
Protocol 4: Characterization
The final purified conjugate should be characterized to confirm successful conjugation and purity.
-
Mass Spectrometry: To confirm the expected molecular weight of the conjugate.
-
SDS-PAGE: To assess the purity of the conjugate and confirm the absence of unconjugated protein.
-
HPLC: To determine the purity of the final product.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Reaction | 1. Reagent Quality: Degradation of this compound or impure azide-modified biomolecule. 2. Suboptimal Conditions: Low reactant concentrations, inappropriate temperature or pH. 3. Steric Hindrance: Bulky groups near the azide or BCN moiety. | 1. Ensure proper storage and handling of reagents. Verify the purity of starting materials. 2. Increase the concentration of reactants. Optimize temperature (e.g., 37°C if biomolecule is stable). Ensure pH is in the optimal range. 3. If possible, redesign linkers to increase the distance between bulky groups and reactive moieties. |
| Side Product Formation | 1. Reactivity with Thiols: The BCN moiety can exhibit some reactivity towards thiols (cysteine residues). | 1. To minimize this side reaction, β-mercaptoethanol (β-ME) can be added to the reaction mixture at a low concentration (e.g., 1-10 mM). |
| Difficulty in Purification | 1. Similar Properties: The conjugate and starting materials may have similar physical properties. | 1. Optimize the purification method (e.g., change chromatography column, gradient, or buffer system). |
Troubleshooting & Optimization
BCN Linker Technical Support Center: Preventing Side Reactions with Thiols
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to mitigate side reactions between BCN (bicyclo[6.1.0]nonyne) linkers and thiol-containing molecules, ensuring the specificity and efficiency of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction between BCN linkers and thiols?
A1: The main side reaction is a thiol-yne addition, where a thiol group (–SH), such as the one on a cysteine residue, directly attacks the triple bond of the BCN linker.[1][2][3] This reaction is independent of the intended azide-BCN strain-promoted azide-alkyne cycloaddition (SPAAC) and can lead to the formation of undesired vinyl sulfide (B99878) adducts, reducing the yield of your target conjugate.[3]
Q2: Under what conditions does this side reaction become significant?
A2: The thiol-yne side reaction is notably accelerated under basic conditions (pH > 7.5).[4] The rate of this undesired reaction is also dependent on the concentration of both the BCN linker and the thiol-containing species. High concentrations of either reactant can increase the formation of off-target products.
Q3: Can common reducing agents interfere with BCN conjugation?
A3: Yes. Thiol-containing reducing agents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol (BME) can directly react with BCN linkers, competing with both the desired SPAAC reaction and the side reaction with peptidylcysteines.[5] While low concentrations of BME have been used to competitively reduce side reactions with protein thiols, it still consumes the BCN linker to some extent.[5]
Troubleshooting Guide
Issue 1: Low Yield of Target Conjugate & Presence of Unidentified Byproducts
If you are observing low yields of your desired BCN-azide product and see evidence of side products by LC-MS or other analytical methods, the thiol-yne addition is a likely cause.
dot
Caption: Troubleshooting workflow for low yield in BCN conjugation reactions.
Recommended Solutions:
-
Optimize Reaction pH: The thiol-yne reaction is base-catalyzed.[4] Lowering the pH of your reaction buffer can significantly suppress this side reaction.
-
Action: Perform your conjugation at a pH between 6.0 and 7.0. This range is generally well-tolerated for SPAAC reactions involving proteins while minimizing thiol reactivity.
-
-
Block Free Thiols: For proteins with reactive cysteines that are not the intended conjugation site, blocking these thiols prior to adding your BCN linker is a highly effective strategy.
-
Use a Thiol-Free Reducing Agent: If a reducing environment is necessary to prevent disulfide bond formation, use a reductant that does not contain a thiol group.
Issue 2: Protein Aggregation During Conjugation
The presence of free cysteines on your protein of interest can lead to the formation of intermolecular disulfide bonds, causing aggregation and loss of material.
dot
Caption: Strategy to prevent protein aggregation during conjugation.
Recommended Solutions:
-
Maintain a Reducing Environment: Incorporate a mild, non-interfering reducing agent in your reaction buffer.
-
Chelate Metal Ions: Trace metal ions in buffers can catalyze the oxidation of thiols.
-
Action: Include 1-2 mM EDTA in your reaction and storage buffers to sequester metal ions, which further helps to prevent oxidation and aggregation.
-
Experimental Protocols
Protocol: BCN-Azide Conjugation to a Thiol-Containing Protein with Cysteine Blocking
This protocol describes a two-step process for specific conjugation: first blocking extraneous thiols, then performing the SPAAC reaction.
dot
References
- 1. Preventing thiol-yne addition improves the specificity of strain-promoted azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. researchgate.net [researchgate.net]
- 5. A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agscientific.com [agscientific.com]
- 8. goldbio.com [goldbio.com]
- 9. mstechno.co.jp [mstechno.co.jp]
- 10. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
BCN-PEG4-acid solubility issues and solutions
Welcome to the technical support center for BCN-PEG4-acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful use of this reagent.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions regarding the solubility of this compound.
Question 1: What is this compound and why is solubility a concern?
This compound is a heterobifunctional linker molecule commonly used in bioconjugation and for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It contains a bicyclo[6.1.0]nonyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a terminal carboxylic acid for reaction with primary amines, and a hydrophilic tetraethylene glycol (PEG4) spacer.[1][2] While the PEG4 spacer is designed to enhance water solubility, issues can still arise depending on the solvent, concentration, and experimental conditions.[1][3]
Question 2: My this compound is difficult to dissolve. What are the recommended solvents?
This compound is typically soluble in a variety of organic solvents.[3] For aqueous reactions, it is common practice to first dissolve the compound in a water-miscible organic solvent to prepare a stock solution.
-
Recommended Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile.[3][4]
-
Aqueous Solutions: The hydrophilic PEG spacer is intended to increase solubility in aqueous media.[1][2] However, direct dissolution in aqueous buffers may be challenging at high concentrations. It is often recommended to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous reaction buffer.[5][6]
Question 3: I observed precipitation when adding my this compound stock solution to my aqueous buffer. What should I do?
This is a common issue that can be addressed by considering the following factors:
-
Final Organic Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your aqueous reaction mixture low, typically below 10%, to avoid precipitation of your biomolecules and to maintain their stability.[5][7]
-
Concentration of this compound: You may be exceeding the solubility limit of this compound in your final reaction buffer. Try lowering the final concentration of the linker.
-
pH of the Buffer: The solubility of molecules with a carboxylic acid group can be pH-dependent. While specific data for this compound is limited, ensure your buffer's pH is suitable for your biomolecule and the subsequent reaction. For SPAAC reactions, a pH range of 7.0-8.5 is generally recommended.[8]
-
Gentle Warming and Vortexing: After adding the stock solution, gentle vortexing can help with dispersion. In some cases, warming the solution to 37°C may aid in dissolution, but this should be done with caution to avoid degradation of your biomolecules.[9]
Question 4: How should I prepare a stock solution of this compound?
Preparing a concentrated stock solution in an anhydrous organic solvent is a standard and recommended practice.
-
Recommended Procedure:
-
Allow the vial of this compound, which is often a colorless oil, to equilibrate to room temperature to prevent moisture condensation.[6]
-
Add a precise volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete dissolution.[10]
-
Question 5: Are there any known incompatibilities of this compound that could affect my experiment?
Yes, the BCN group has known incompatibilities that can lead to reagent degradation and low reaction yields.
-
Thiols: The BCN group can react with thiol-containing molecules, such as cysteine residues in proteins or reducing agents like dithiothreitol (B142953) (DTT) and to a lesser extent, glutathione (B108866) (GSH).[11][12]
-
Reducing Agents: Tris(2-carboxyethyl)phosphine (TCEP) has been shown to cause instability of the BCN moiety.[12]
-
Acidic Conditions: Prolonged exposure to acidic conditions (pH < 7) should be avoided as it can lead to the degradation of the BCN group.[8]
Quantitative Data Summary
Specific quantitative solubility values for this compound are not consistently provided in commercially available datasheets.[10] The following table summarizes the qualitative solubility of this compound in various solvents.
| Solvent Type | Solvent Examples | Qualitative Solubility | Reference(s) |
| Organic Solvents | Dichloromethane (DCM) | Soluble | [3][4] |
| Tetrahydrofuran (THF) | Soluble | [3] | |
| Acetonitrile | Soluble | [3] | |
| Dimethylformamide (DMF) | Soluble | [3][4] | |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3][4] | |
| Aqueous Solvents | Water | Mentioned to be soluble due to PEG spacer, but may be limited at high concentrations. | [1][2][13] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a standard stock solution of this compound for use in bioconjugation reactions.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Vortex mixer
Procedure:
-
Bring the vial of this compound to room temperature.
-
Add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 441.52 g/mol , dissolve 4.415 mg in 1 mL of solvent).
-
Vortex the vial for 1-2 minutes until the this compound is completely dissolved.
-
Store the stock solution at -20°C. For long-term storage, aliquoting is recommended to avoid multiple freeze-thaw cycles.[9]
Protocol 2: General Procedure for a Bioconjugation Reaction in an Aqueous Buffer
Objective: To conjugate this compound to an azide-containing biomolecule in an aqueous environment.
Materials:
-
This compound stock solution (from Protocol 1)
-
Azide-functionalized biomolecule (e.g., protein, peptide)
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Prepare the solution of your azide-functionalized biomolecule in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL).[7]
-
Add the this compound stock solution to the biomolecule solution to achieve the desired molar excess (a 1.5 to 5-fold molar excess of the BCN reagent is a common starting point).[7]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (ideally <10%) to maintain the stability of the biomolecule.[7]
-
Incubate the reaction mixture at room temperature for 2-12 hours. Reaction times may need to be optimized based on the specific reactants.[7]
-
Following incubation, the conjugated product can be purified from unreacted reagents using standard techniques such as size-exclusion chromatography (SEC) or dialysis.
Visualizations
Caption: Workflow for this compound stock preparation and use.
Caption: Troubleshooting guide for this compound solubility.
References
- 1. endo-BCN-PEG4-Acid - CD Bioparticles [cd-bioparticles.net]
- 2. endo-BCN-PEG4-acid, 2226472-38-2 | BroadPharm [broadpharm.com]
- 3. This compound (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. endo-BCN-PEG4-NHS ester, 2252422-32-3 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. glpbio.com [glpbio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. endo-BCN-PEG4-amine, 1898221-77-6 | BroadPharm [broadpharm.com]
Technical Support Center: BCN-PEG4-Acid Bioconjugation
Welcome to the technical support center for BCN-PEG4-acid bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker used in bioconjugation. It contains two key functional groups:
-
A Bicyclo[6.1.0]nonyne (BCN) group: This is a strained alkyne that readily reacts with azide-tagged molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is highly specific and can be performed in complex biological environments.[1][2]
-
A carboxylic acid (-COOH) group: This group can be activated to react with primary amine groups (e.g., lysine (B10760008) residues on proteins) to form a stable amide bond.[3][4]
The tetraethylene glycol (PEG4) spacer enhances the hydrophilicity of the linker, which can improve the solubility of the resulting conjugates and reduce non-specific binding and aggregation.[5][6] this compound is commonly used in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5][7]
Q2: How do I conjugate this compound to my protein?
The conjugation of this compound to a protein involves a two-step process:
-
Activation of the carboxylic acid: The carboxylic acid group is typically activated using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8][9] This reaction forms a more stable NHS ester.
-
Reaction with the amine-containing biomolecule: The activated NHS ester then reacts with primary amines on the biomolecule to form a stable amide bond.[10]
Q3: What are the optimal storage and handling conditions for this compound and the activation reagents?
-
This compound: Store at -20°C for long-term stability.[7]
-
EDC and NHS/Sulfo-NHS: These reagents are sensitive to moisture and should be stored desiccated at -20°C.[11] Before use, allow the vials to warm to room temperature to prevent condensation.[8] It is recommended to prepare solutions of EDC and NHS fresh for each experiment.[8]
Troubleshooting Guide
This section addresses common issues encountered during bioconjugation with this compound.
Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Ineffective Carboxylic Acid Activation | - Use fresh, high-quality EDC and NHS, as they are moisture-sensitive.[8] - Ensure the activation reaction is performed at the optimal pH range of 4.5-6.0.[8][11] - Use a non-amine, non-carboxylate buffer such as MES for the activation step.[11] |
| Hydrolysis of Activated NHS Ester | - The NHS ester is susceptible to hydrolysis, especially in aqueous buffers.[10][12] Prepare the activated linker immediately before adding it to the protein solution. - Perform the conjugation step promptly after the activation step. |
| Suboptimal pH for Amine Coupling | - The reaction of the NHS-activated linker with primary amines is most efficient at a pH of 7.0-8.5.[11] - After the activation step, adjust the pH of the reaction mixture to the 7.2-7.5 range for the coupling to the amine-containing molecule.[13] |
| Presence of Competing Nucleophiles in Buffer | - Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates, as they will compete with the intended reaction.[11][13] - If necessary, perform a buffer exchange of your biomolecule into an amine-free buffer like PBS before the reaction.[7][13] |
| Steric Hindrance | - The PEG4 spacer is designed to reduce steric hindrance, but it can still be a factor.[14] - Consider optimizing the molar ratio of the linker to your biomolecule. A 10- to 20-fold molar excess of the linker over the protein is a typical starting point.[7][8] |
| Degradation of the BCN Moiety | - The BCN group can be unstable in the presence of thiols (e.g., from cysteine residues or reducing agents like DTT and TCEP) and under acidic conditions.[14][15] - If your protein contains free thiols, consider blocking them prior to conjugation.[14] |
Formation of Aggregates or Precipitates
| Potential Cause | Recommended Solution |
| High Concentration of Reagents | - High concentrations of reactants can sometimes lead to aggregation. The PEG4 linker helps to reduce this, but if aggregation is observed, try reducing the concentration of one or both reactants.[14] |
| Protein Instability | - Changes in pH or the addition of reagents can sometimes cause proteins to aggregate.[11] - Ensure your protein is soluble and stable in the chosen reaction buffers. |
| Low Solubility of the Linker | - While the PEG4 spacer enhances aqueous solubility, this compound is more soluble in organic solvents like DMSO and DMF.[4] - Prepare a concentrated stock solution in an anhydrous organic solvent and add it to the aqueous reaction buffer. The final concentration of the organic solvent should be kept low (ideally below 10%) to avoid protein denaturation.[16] |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group of this compound to form an NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Allow all reagents to equilibrate to room temperature before opening the vials to prevent moisture condensation.[8]
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
Immediately before use, prepare fresh stock solutions of EDC and NHS in Activation Buffer.
-
In a suitable reaction vessel, add the desired amount of this compound stock solution to the Activation Buffer.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.[9]
-
Vortex the mixture briefly and incubate for 15-30 minutes at room temperature.[9] The activated BCN-PEG4-NHS ester is now ready for conjugation to an amine-containing molecule.
Protocol 2: Conjugation of Activated this compound to a Protein
This protocol outlines the conjugation of the freshly prepared BCN-PEG4-NHS ester to a protein with available primary amines.
Materials:
-
Activated BCN-PEG4-NHS ester solution (from Protocol 1)
-
Amine-containing protein
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification equipment (e.g., desalting column, SEC)
Procedure:
-
Prepare the protein solution in the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL). Ensure the buffer is free of primary amines.[7][13]
-
Add the activated BCN-PEG4-NHS ester solution to the protein solution. A starting point for optimization is a 10- to 20-fold molar excess of the linker over the protein.[7][8]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[8]
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.[9]
-
Purify the BCN-PEG4-functionalized protein conjugate using a desalting column, size-exclusion chromatography (SEC), or dialysis to remove excess reagents and byproducts.[9][17]
Visualizations
Caption: Experimental workflow for this compound bioconjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCN-PEG Click Chemistry Linker Reagents | AxisPharm [axispharm.com]
- 3. endo-BCN-PEG4-acid, 2226472-38-2 | BroadPharm [broadpharm.com]
- 4. This compound (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. benchchem.com [benchchem.com]
- 6. BCN-PEG4-NHS (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Endo-BCN-PEG4-NHS ester Is For Targeted Drug Delivery CAS:1807501-86-5 [polyethyleneglycolpeg.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification of BCN-PEG4-Acid Conjugates
Welcome to the technical support center for the purification of BCN-PEG4-acid conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) related to the purification of these important bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a this compound conjugation reaction mixture?
A1: The most common impurities include unreacted starting materials (the molecule you are conjugating and the this compound itself), byproducts from the coupling agents used for amide bond formation (e.g., N,N'-dicyclohexylurea (DCU) if using DCC, or a water-soluble urea (B33335) derivative if using EDC), and any side-reaction products.[1][2] If an N-hydroxysuccinimide (NHS) ester of this compound is used, unreacted and hydrolyzed NHS esters can also be present.[3][4][5]
Q2: What is the recommended primary purification method for this compound conjugates?
A2: For small molecule conjugates, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective and widely used method for achieving high purity. The separation is based on the hydrophobicity of the molecules. For larger bioconjugates such as proteins or antibodies, Size Exclusion Chromatography (SEC) is often used to remove unreacted small molecules, and Hydrophobic Interaction Chromatography (HIC) can be employed to separate conjugates with different drug-to-antibody ratios (DARs).
Q3: How can I remove the urea byproduct generated from EDC or DCC coupling?
A3: If DCC is used, the resulting N,N'-dicyclohexylurea (DCU) is poorly soluble in most organic solvents and can often be removed by filtration. When using the water-soluble coupling agent EDC, the corresponding urea byproduct can be removed by aqueous extraction during workup or by chromatography, such as RP-HPLC.
Q4: My this compound conjugate shows poor UV absorbance. What detection method can I use during HPLC purification?
A4: If your conjugate has a poor chromophore, alternative detection methods to UV-Vis are available. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are highly recommended for non-volatile compounds like PEG conjugates. Mass Spectrometry (MS) can also be coupled with HPLC (LC-MS) to provide both detection and mass confirmation of your product.
Q5: Should I be concerned about the stability of the BCN group during purification?
A5: The BCN group can be sensitive to certain conditions. It is known to be unstable in the presence of thiols and some reducing agents like TCEP. Prolonged exposure to acidic conditions (pH < 7) should also be avoided as it can lead to degradation. It is advisable to use neutral or slightly basic buffers during purification when possible.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound conjugates.
Issue 1: The final product is contaminated with unreacted this compound.
-
Possible Cause: The stoichiometry of the reaction may not have been optimal, or the reaction did not go to completion.
-
Solution:
-
Optimize Reaction Conditions: Ensure you are using an appropriate molar excess of the amine-containing molecule relative to the this compound.
-
Improve Purification Method:
-
RP-HPLC: Optimize the gradient to better resolve the more polar unreacted acid from the conjugate. A shallower gradient can improve resolution.
-
Size Exclusion Chromatography (SEC): For large bioconjugates, SEC is effective at separating the small, unreacted this compound from the much larger conjugate. Ensure the column has the appropriate pore size for your molecules.
-
-
Issue 2: The chromatogram shows a broad peak for my conjugate.
-
Possible Cause: Peak broadening for PEGylated molecules can be due to several factors. While the PEG4 linker itself is monodisperse, interactions with the stationary phase can cause broadening. It could also indicate the presence of closely related impurities or aggregation.
-
Solution:
-
Increase Column Temperature: For RP-HPLC, increasing the column temperature (e.g., to 40°C) can improve peak shape by reducing slow kinetics on the stationary phase.
-
Optimize Mobile Phase: Ensure the sample is dissolved in a solvent compatible with the initial mobile phase. For SEC, secondary hydrophobic or ionic interactions can be mitigated by adjusting the salt concentration or adding a small amount of an organic modifier to the mobile phase.
-
Check for Aggregation: Aggregation can be addressed by working at lower concentrations and avoiding harsh pH conditions. A final polishing step with SEC can remove aggregates.
-
Issue 3: Low recovery of the conjugate after chromatography.
-
Possible Cause: The conjugate may be irreversibly binding to the column, or it may be precipitating during the purification process.
-
Solution:
-
RP-HPLC: If the conjugate is very hydrophobic, it may bind strongly to the C18 column. Try a column with a shorter alkyl chain (e.g., C8 or C4) or add a small percentage of a stronger organic solvent like isopropanol (B130326) to the mobile phase.
-
HIC: For very hydrophobic conjugates, irreversible binding can occur. Adding a small amount of a mild organic solvent (e.g., isopropanol) to the elution buffer can help reduce these strong interactions.
-
Solubility Issues: Perform solubility studies to determine the optimal buffer conditions to prevent precipitation. Ensure the pH of the mobile phase is appropriate for your conjugate's stability and solubility.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound Conjugates
| Purification Method | Principle | Advantages | Disadvantages | Typical Purity |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High resolution and purity; well-suited for analytical and preparative scales; reproducible. | Can be time-consuming for large samples; requires specialized equipment; can be denaturing for large proteins. | >98% |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size. | Gentle, non-denaturing; effective for removing small molecule impurities and aggregates from large bioconjugates. | Cannot differentiate between molecules of similar size (e.g., positional isomers); resolution may be lower than RP-HPLC. | >95% |
| Flash Chromatography | A rapid form of column chromatography using positive pressure. | Faster than traditional column chromatography; suitable for larger-scale purifications. | Lower resolution than HPLC; may not be suitable for achieving very high purity. | 80-95% |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under non-denaturing aqueous conditions. | Maintains protein structure; can separate species with different drug-to-antibody ratios (DARs). | Lower capacity and resolution compared to other methods; requires careful optimization of salt concentrations. | >95% |
Experimental Protocols
Protocol: Reverse-Phase HPLC Purification of a this compound Conjugate
This protocol provides a general starting point. Optimization will be required based on the specific properties of the conjugate.
-
Instrumentation and Column:
-
HPLC system with a preparative or semi-preparative column (e.g., C18, 5-10 µm particle size).
-
UV-Vis detector or an alternative like ELSD, CAD, or MS.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).
-
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile or DMSO).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Method:
-
Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-35 min: Linear gradient from 5% to 95% B
-
35-40 min: 95% B
-
40-41 min: Linear gradient from 95% to 5% B
-
41-50 min: 5% B (re-equilibration)
-
-
Flow Rate: The flow rate will depend on the column dimensions (e.g., 10-20 mL/min for a preparative column).
-
Detection: Monitor the elution at a suitable wavelength (e.g., 220 nm or 254 nm) or with the chosen alternative detector.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the product peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions.
-
-
Product Recovery:
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified conjugate as a dry powder.
-
Visualizations
Caption: General experimental workflow for this compound conjugate purification.
Caption: Troubleshooting logic for the purification of this compound conjugates.
References
Technical Support Center: BCN-PEG4-Acid Reactions
Welcome to the technical support center for BCN-PEG4-acid, a key reagent for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) click chemistry. This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions, troubleshooting advice, and detailed protocols to help optimize experiments involving the conjugation of azide-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a SPAAC reaction using this compound?
A1: The optimal pH for SPAAC reactions is generally in the range of 7.0 to 8.5.[1] Phosphate-Buffered Saline (PBS) at a pH of 7.2-7.4 is a commonly used and recommended buffer for these reactions.[1] While the reaction can proceed across a range of pH values, the rate can be significantly affected by the pH.[2][3]
Q2: How does pH affect the reaction rate of this compound with an azide (B81097)?
A2: The pH of the reaction buffer can influence the reaction rate by altering the charge state of the reactants.[2][3] For many SPAAC reactions, higher pH values within the 7.0-8.5 range can lead to an increased reaction rate.[1][4] The carboxylic acid moiety on this compound will be deprotonated at physiological pH, which enhances its aqueous solubility.
Q3: Can I perform the reaction in acidic or strongly basic conditions?
A3: It is not recommended. BCN reagents can be unstable and degrade under acidic conditions (pH < 7).[1] While moderately basic conditions (up to pH 8.5) can sometimes increase the reaction rate, strongly basic conditions may lead to side reactions and degradation of the BCN moiety or the biomolecules involved.
Q4: How does the choice of buffer affect the reaction?
A4: The buffer system can impact reaction kinetics. Studies have shown that for some SPAAC reactions, HEPES buffer can result in higher reaction rates compared to PBS.[1][4][5] However, PBS remains a standard and effective choice for most applications.
Q5: What is the role of the carboxylic acid group on this compound?
A5: The carboxylic acid is a functional handle for subsequent modifications. It can be activated (e.g., by forming an NHS ester) to react with primary amines on proteins, antibodies, or other molecules. This allows for a two-step conjugation strategy where the this compound is first attached to one molecule via its acid group, and then an azide-containing molecule is "clicked" onto the BCN group.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction Yield | 1. Suboptimal Buffer pH: The pH is outside the optimal 7.0-8.5 range, affecting reaction rate or reagent stability.[1] | - Ensure your reaction buffer is freshly prepared and the pH is accurately measured. - Use a recommended buffer such as PBS (pH 7.2-7.4) or consider optimizing with HEPES (pH 7.0-7.5).[1] |
| 2. Reagent Instability/Degradation: The this compound has degraded due to improper storage or exposure to acidic conditions.[1] | - Use fresh or properly stored this compound. It should be stored at -20°C.[6] - Avoid prolonged exposure to buffers with a pH below 7.0.[1] | |
| 3. Presence of Interfering Substances: Some reagents, particularly reducing agents like TCEP and to a lesser extent GSH, can react with and degrade the BCN group.[1][7] | - If possible, remove reducing agents from your azide-containing sample before initiating the click reaction. - If a reducing agent is necessary for your biomolecule's stability, consider alternative strategies or purification steps. | |
| Reaction is Slow | 1. Non-optimal pH: The reaction may be slower at the lower end of the recommended pH range (e.g., pH 7.0). | - Try increasing the pH of the reaction buffer to within the 7.5-8.5 range to see if it enhances the reaction rate.[1] |
| 2. Low Reactant Concentration: The kinetics of this bimolecular reaction are dependent on the concentration of both the BCN reagent and the azide. | - Increase the concentration of one or both reactants if your experimental conditions allow. - Using a slight molar excess (e.g., 1.5 to 3-fold) of the this compound can help drive the reaction to completion.[1] |
Quantitative Data: Effect of pH on SPAAC Reaction
| pH Range | Buffer Example | Effect on Reaction Rate | BCN Stability Considerations |
| < 7.0 | MES, Acetate | Generally slower | Potential for BCN degradation/instability.[1] |
| 7.0 - 7.5 | PBS, HEPES | Good, often considered optimal | Generally stable, though some instability has been noted even at pH 7.2.[1][7] |
| > 7.5 - 8.5 | Borate, Tris | Can be faster than at neutral pH[4] | Generally stable within this range. |
| > 8.5 | Carbonate | Not well characterized | Potential for hydrolysis of esters and other side reactions with biomolecules. |
Note: The reaction rate is also highly dependent on the specific azide, buffer type, and temperature.[4]
Experimental Protocol: General Procedure for Conjugating an Azide-Modified Molecule to this compound
This protocol provides a general framework. Optimization may be necessary for your specific molecules.
1. Reagent Preparation: a. Allow the vial of this compound to warm to room temperature before opening. b. Prepare a stock solution (e.g., 10 mM) of this compound in an anhydrous organic solvent such as DMSO or DMF. c. Prepare your azide-containing molecule in the desired reaction buffer (e.g., PBS, pH 7.4). Ensure any substances that might react with the BCN group (like TCEP) are removed.
2. Reaction Setup: a. In a microcentrifuge tube, add your azide-containing molecule to its final desired concentration in the reaction buffer. b. Add the this compound stock solution to the azide solution. A 2 to 5-fold molar excess of the BCN reagent relative to the azide is a common starting point.[8] c. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (ideally <10% v/v) to avoid negative effects on biomolecules.[9]
3. Incubation: a. Gently mix the reaction components. b. Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may be shorter (1-4 hours) depending on reactant concentrations and reactivity.[1]
4. Analysis and Purification: a. Monitor the reaction progress using an appropriate technique (e.g., HPLC, LC-MS, or SDS-PAGE for proteins). b. Once the reaction is complete, purify the conjugate from unreacted reagents using a suitable method such as size-exclusion chromatography (SEC), dialysis, or HPLC.
Visualized Workflow
Caption: Experimental workflow for a typical SPAAC reaction using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of Strain-Promoted Azide-Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of BCN-PEG4-acid and DBCO-PEG4-acid for Bioconjugation
For researchers, scientists, and drug development professionals engaged in the precise assembly of bioconjugates, the choice of chemical ligation strategy is of paramount importance. Among the premier techniques in the bioorthogonal chemistry toolkit is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction. This guide provides an objective, data-driven comparison of two leading reagents for this transformation: BCN-PEG4-acid and DBCO-PEG4-acid. We will delve into their reaction kinetics, stability, and experimental considerations to empower you to make an informed decision for your specific application, from live-cell imaging to the synthesis of antibody-drug conjugates (ADCs).
At the heart of SPAAC lies the reaction between a strained cyclooctyne (B158145) and an azide (B81097). Both BCN (bicyclo[6.1.0]nonyne) and DBCO (dibenzocyclooctyne) are powerful cyclooctynes that react readily with azides to form a stable triazole linkage under physiological conditions.[1] The "-PEG4-acid" functionalization on both molecules provides a hydrophilic polyethylene (B3416737) glycol spacer to enhance aqueous solubility and an available carboxylic acid for covalent attachment to amine-containing biomolecules, such as the lysine (B10760008) residues on a protein.[2][3]
Quantitative Comparison of Reaction Kinetics
The efficiency of a bioconjugation reaction is critically dependent on the reaction rate, especially when working with low concentrations of precious biomolecules. The performance of different cyclooctynes is best evaluated by their second-order rate constants (k₂). While DBCO generally exhibits faster reaction kinetics due to its greater ring strain, the nature of the azide partner can significantly influence this dynamic.[4]
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Observations |
| DBCO | Benzyl Azide (aliphatic) | ~0.6 - 1.0 | DBCO reacts significantly faster with aliphatic azides.[5] |
| BCN | Benzyl Azide (aliphatic) | ~0.06 - 0.1 | BCN is roughly an order of magnitude slower than DBCO with aliphatic azides. |
| DBCO | Phenyl Azide (aromatic) | 0.033 | The reaction rate of DBCO is notably slower with aromatic azides. |
| BCN | Phenyl Azide (aromatic) | 0.2 | BCN reacts approximately 6 times faster than DBCO with phenyl azide. |
Key Takeaway: For applications involving conjugation to molecules bearing aliphatic azides, DBCO is the superior choice for rapid kinetics. However, if the target molecule contains an aromatic azide, BCN may offer a significant kinetic advantage.
Stability Under Common Experimental Conditions
The stability of the linker is crucial for maintaining the integrity of the bioconjugate throughout an experiment. The intracellular environment is reducing, containing thiols like glutathione (B108866) (GSH) that can potentially degrade strained alkynes.
| Reagent | Condition | Stability (Half-life, t½) | Key Observations |
| BCN | Glutathione (GSH) | ~6 hours | BCN is significantly more stable in the presence of this common biological reducing agent. |
| DBCO | Glutathione (GSH) | ~71 minutes | DBCO shows notable instability in the presence of GSH. |
| BCN | TCEP (reducing agent) | More Stable | BCN is a better choice when reducing conditions are required, for example, during antibody fragmentation. |
| DBCO | TCEP (reducing agent) | Less Stable | DBCO can be degraded by TCEP. |
| BCN | Intracellular (Immune Phagocytes) | Low Stability (79% degraded after 24h) | BCN showed lower stability in the harsh environment of RAW264.7 cell phagosomes. |
| DBCO | Intracellular (Immune Phagocytes) | Moderate Stability (36% degraded after 24h) | DBCO was found to be more stable than BCN in this specific intracellular context. |
Key Takeaway: BCN offers superior stability in the presence of common chemical reducing agents like TCEP and biological thiols like GSH, making it a robust choice for many bioconjugation workflows. However, the stability within specific cellular compartments can be context-dependent, with DBCO showing an advantage in some intracellular environments.
Visualizing the Chemistry and Workflow
To better understand the application of this compound and DBCO-PEG4-acid, the following diagrams illustrate the core reaction pathways and a typical experimental workflow for creating an antibody-drug conjugate (ADC).
Experimental Protocols
Accurate and reproducible results depend on robust experimental methodologies. The following are generalized protocols for the two key stages of conjugation using either this compound or DBCO-PEG4-acid.
Protocol 1: Amine Conjugation via Carboxylic Acid Activation
This protocol describes the initial step of attaching the linker to a protein (e.g., an antibody) via its primary amines (e.g., lysine residues).
Materials:
-
This compound or DBCO-PEG4-acid
-
Amine-containing protein (e.g., antibody)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature. Prepare a 10 mM stock solution of this compound or DBCO-PEG4-acid in anhydrous DMSO. Prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
Buffer Exchange: If the protein solution contains primary amines (e.g., Tris buffer), exchange the buffer to PBS, pH 7.4, using a desalting column.
-
Activation of Carboxylic Acid: In a microcentrifuge tube, combine the linker stock solution with the appropriate volume of Activation Buffer. Add a 1.2 to 2-fold molar excess of both EDC and Sulfo-NHS to the linker solution. Incubate for 15-30 minutes at room temperature to generate the active NHS ester.
-
Conjugation to Protein: Add the activated linker solution to the protein solution in Coupling Buffer. A 10- to 20-fold molar excess of the linker to the protein is often used.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove excess, unreacted linker and byproducts using a desalting column equilibrated with the desired buffer for the next step (e.g., PBS, pH 7.4).
Protocol 2: Copper-Free Click Chemistry (SPAAC)
This protocol describes the reaction of the BCN- or DBCO-modified protein with an azide-modified molecule (e.g., a drug payload or fluorescent probe).
Materials:
-
BCN- or DBCO-modified protein
-
Azide-modified molecule
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reagent Preparation: Dissolve the azide-modified molecule in a compatible solvent like DMSO to create a stock solution.
-
Reaction Setup: In a reaction tube, combine the purified BCN- or DBCO-armed protein with the azide-modified molecule. A 1.5 to 5-fold molar excess of the azide-payload over the protein is often used to drive the reaction to completion.
-
Incubation: Incubate the reaction mixture. Reaction times can vary significantly based on the kinetics of the specific linker-azide pair and reactant concentrations.
-
For DBCO: Incubate at room temperature for 2-4 hours or at 4°C for 4-12 hours.
-
For BCN: Incubate for 4-12 hours at room temperature or 37°C. Reaction progress should be monitored to determine the optimal time.
-
-
Final Purification: Once the reaction is complete, purify the final conjugate to remove any unreacted azide-modified molecule using an appropriate method such as a desalting column, dialysis, or chromatography.
Conclusion
The choice between this compound and DBCO-PEG4-acid is a nuanced decision that depends on the specific demands of the experiment.
-
Choose DBCO-PEG4-acid when the highest reaction rates are critical, particularly when working with aliphatic azides or at very low concentrations. It is also the preferred reagent for certain intracellular applications where it has demonstrated greater stability than BCN.
-
Choose this compound for applications requiring enhanced stability in the presence of thiols or reducing agents, or when conjugating to aromatic azides where it can exhibit faster kinetics. Its smaller size and lower lipophilicity can also be advantageous for the overall properties of the final bioconjugate.
By carefully considering the kinetic and stability data presented, researchers can select the optimal tool to advance their bioconjugation strategies and achieve their scientific goals.
References
A Comparative Guide to the Mass Spectrometry Characterization of BCN-PEG4-Acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of bioconjugates is a critical step in the development of targeted therapeutics and research tools. Bicyclo[6.1.0]nonyne (BCN) derivatives, such as BCN-PEG4-acid, are widely utilized in copper-free click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC), for the stable linkage of molecules. Mass spectrometry stands out as a primary and indispensable tool for the detailed characterization of these conjugates, providing definitive confirmation of successful conjugation and insights into product purity and homogeneity.
This guide provides a comparative overview of the characterization of this compound conjugates by mass spectrometry, supported by experimental protocols and a comparison with alternative bioconjugation reagents.
Performance Comparison of Bioconjugation Linkers
The selection of a linker for bioconjugation is a critical decision that influences reaction efficiency, conjugate stability, and the overall success of the application. Below is a comparison of this compound with a common alternative, DBCO (Dibenzocyclooctyne), another strained alkyne used in SPAAC.
| Feature | This compound | DBCO-PEG4-X | Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) |
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Biocompatibility | High (Copper-free)[1] | High (Copper-free) | Lower (Potential cytotoxicity from copper catalyst)[2] |
| Reaction Speed | Fast[2] | Generally considered faster than BCN[3] | Fast[2] |
| Reactivity | Good[2] | Higher than BCN in some contexts[2] | High[2] |
| Specificity | High for azide-alkyne reaction[1] | High, but can show some reactivity towards thiols[2] | High for azide-alkyne reaction, but copper can have off-target effects[2] |
| PEG Linker | PEG4 | PEG4 (other lengths available)[2] | Often used with PEG linkers[2] |
| Mass Spectrometry Compatibility | Excellent[2] | Excellent[2] | Excellent[2] |
| X denotes a reactive group such as an NHS ester or acid. |
Mass Spectrometry Data for this compound Conjugates
Mass spectrometry provides unambiguous confirmation of conjugation by detecting the mass shift corresponding to the addition of the this compound linker to the target molecule.
The molecular formula for endo-BCN-PEG4-acid is C₂₂H₃₅NO₈, with a molecular weight of 441.52 g/mol .[4] Upon successful conjugation to an azide-containing molecule, the mass of the resulting product will increase by the mass of the BCN-PEG4 moiety. For example, if the this compound is reacted with an amine-containing molecule via its carboxylic acid group (after activation, e.g., as an NHS ester), the mass of the BCN-PEG4 portion added will be slightly less than 441.52 Da due to the loss of water in the amide bond formation.
Expected Mass Shift:
| Linker | Molecular Weight ( g/mol ) | Expected Mass Addition (amu) |
| endo-BCN-PEG4-acid | 441.52[4] | ~423.5 (after amide bond formation with loss of H₂O) |
High-resolution mass spectrometry platforms, such as Orbitrap or Q-TOF systems, are ideally suited for this analysis, providing the accuracy required to confirm the elemental composition of the conjugate.[5][6]
Experimental Protocols
Below are detailed protocols for the conjugation of this compound to a target molecule and the subsequent analysis by mass spectrometry.
Protocol 1: Two-Step Antibody Conjugation and Characterization
This protocol describes the enzymatic installation of an azide (B81097) group onto an antibody, followed by conjugation with a BCN-PEG4-linker and subsequent mass spectrometry analysis.[7]
Materials:
-
Antibody (e.g., Trastuzumab)
-
Endoglycosidase (e.g., EndoS2)
-
Galactosyltransferase (e.g., β-1,4-GalT1)
-
UDP-GalNAz (UDP-N-azidoacetylgalactosamine)
-
BCN-PEG4-alkyne linker
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reaction Buffer: 50 mM Tris-HCl, 10 mM MnCl₂, pH 7.5
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Protein A affinity chromatography column
-
Size-Exclusion Chromatography (SEC) column
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Site-Specific Azide Installation:
-
Deglycosylate the antibody with EndoS2 to expose terminal N-acetylglucosamine (GlcNAc) residues.
-
Install the azide group using Galactosyltransferase and UDP-GalNAz.
-
Purify the azide-modified antibody using a Protein A affinity column.
-
Confirm the incorporation of the azide group by mass spectrometry, observing an increase in mass corresponding to the GalNAz moiety.[7]
-
-
Conjugation with BCN-PEG4-alkyne:
-
Dissolve the BCN-PEG4-alkyne linker in DMSO to a 10 mM stock solution.
-
Add a 5-10 molar excess of the BCN-PEG4-alkyne stock solution to the azide-modified antibody in PBS.
-
Incubate the reaction at room temperature for 2-4 hours.
-
Purify the antibody-BCN-PEG4 conjugate using an SEC column.
-
-
LC-MS Characterization:
-
Analyze the purified conjugate using a high-resolution LC-MS system.
-
The mass spectrum will show an increase in the mass of the antibody corresponding to the addition of the BCN-PEG4-alkyne linker.[7]
-
The drug-to-antibody ratio (DAR) can be determined by analyzing the different species present in the mass spectrum.[3]
-
Protocol 2: Proteomic Analysis using BCN-PEG4-Biotin and LC-MS/MS
This protocol outlines the labeling of newly synthesized proteins in cell culture using a BCN-PEG4-biotin conjugate for enrichment and subsequent identification by mass spectrometry.[2]
Materials:
-
Cell culture with proteins metabolically labeled with an azide-containing amino acid (e.g., L-azidohomoalanine)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCN-PEG4-biotin
-
Streptavidin-coated magnetic beads
-
Digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate)
-
Trypsin
-
C18 StageTip or equivalent for desalting
-
LC-MS/MS system (e.g., Orbitrap)
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and quantify the protein concentration.
-
-
Click Chemistry Reaction (SPAAC):
-
Add BCN-PEG4-biotin to the protein lysate to a final concentration of 100-200 µM.
-
Incubate for 1-2 hours at room temperature.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-coated magnetic beads to capture the biotinylated proteins.
-
Wash the beads to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Digest the captured proteins into peptides using trypsin.
-
-
Sample Preparation for Mass Spectrometry:
-
Collect and desalt the peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples on a high-resolution mass spectrometer.
-
Use data-dependent or data-independent acquisition for peptide sequencing and quantification.[2]
-
Conclusion
The characterization of this compound conjugates by mass spectrometry is a robust and essential methodology in bioconjugate development. The copper-free nature of the SPAAC reaction makes BCN linkers highly biocompatible for applications in cellular and in vivo systems. While alternatives like DBCO may offer faster reaction kinetics in some cases, this compound provides a reliable and effective tool for creating stable bioconjugates. The detailed protocols and comparative data presented in this guide offer a framework for researchers to design, execute, and validate their bioconjugation experiments with confidence, ensuring the quality and consistency of their final products.
References
- 1. This compound (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. enovatia.com [enovatia.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Analytical Methods for Determining Drug-to-Antibody Ratio (DAR)
For Researchers, Scientists, and Drug Development Professionals
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an antibody-drug conjugate (ADC) that significantly influences its therapeutic efficacy, safety, and pharmacokinetic profile.[1][2][3] Accurate and robust determination of the average DAR and the distribution of drug-loaded species is paramount during ADC development and for quality control. This guide provides a comparative overview of the most widely used analytical techniques for DAR determination, complete with experimental protocols and supporting data to aid researchers in selecting the most appropriate method for their needs.
Comparison of Key Methods for DAR Determination
Several analytical techniques are employed to determine the DAR of ADCs, each with its own set of advantages and limitations. The choice of method often depends on the specific characteristics of the ADC, including the conjugation chemistry (e.g., cysteine or lysine (B10760008) linkage), the physicochemical properties of the small molecule drug, and the desired level of detail in the analysis.[2][4] The four primary methods—Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS)—are compared below.[5]
| Method | Principle | Information Provided | Advantages | Limitations | Typical Precision (%RSD) | Typical Accuracy |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths (one for protein, one for drug) and uses Beer-Lambert law to calculate concentrations. | Average DAR. | Simple, rapid, and requires minimal sample preparation.[1][][7] | Prone to interference from other chromophores; does not provide information on DAR distribution; can overestimate DAR due to free drug.[2] | < 5% | Can be biased by spectral overlap and extinction coefficient inaccuracies. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in hydrophobicity under non-denaturing conditions. | Average DAR, DAR distribution, and detection of unconjugated antibody. | Robust method for cysteine-linked ADCs; preserves the native ADC structure.[5][8] | Lower resolution compared to RP-HPLC; may not be suitable for highly hydrophobic ADCs or lysine-linked ADCs with high heterogeneity.[9] | < 1% (for peak area) | High, considered a gold standard for cysteine-linked ADCs.[9] |
| Reversed-Phase Liquid Chromatography (RPLC) | Separates reduced ADC fragments (light and heavy chains) based on hydrophobicity under denaturing conditions. | Average DAR and DAR distribution of light and heavy chains. | High resolution; compatible with MS. | Denaturing conditions can disrupt non-covalent cysteine-linked ADCs; requires reduction of the ADC.[9] | < 2% (for peak area) | Good, often used as an orthogonal method to HIC. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species (intact or reduced) by LC and determines their mass-to-charge ratio by MS. | Average DAR, DAR distribution, and precise mass identification of different species. | High specificity and sensitivity; provides detailed molecular information.[10][11] | Higher DAR species may have different ionization efficiencies, potentially leading to underestimation; requires more complex instrumentation and data analysis.[9] | < 5% | High, provides accurate mass measurements.[12] |
Experimental Workflows and Protocols
UV/Vis Spectroscopy
UV/Vis spectroscopy is a straightforward method for determining the average DAR, provided the drug and antibody have distinct absorbance maxima.[][7]
-
Determination of Extinction Coefficients:
-
Accurately determine the molar extinction coefficients (ε) for the unconjugated antibody (at 280 nm and the drug's λmax) and the free drug (at its λmax and 280 nm) experimentally using solutions of known concentrations.
-
-
Sample Preparation:
-
Dilute the ADC sample in a suitable, non-interfering buffer (e.g., PBS) to ensure the absorbance reading is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Measurement:
-
Measure the absorbance of the diluted ADC sample at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the drug (λmax).
-
-
Data Analysis:
-
Calculate the concentration of the antibody and the drug using the following equations based on the Beer-Lambert law:
-
C_Ab = (A_280 * ε_Drug_λmax - A_λmax * ε_Drug_280) / (ε_Ab_280 * ε_Drug_λmax - ε_Ab_λmax * ε_Drug_280)
-
C_Drug = (A_λmax * ε_Ab_280 - A_280 * ε_Ab_λmax) / (ε_Drug_λmax * ε_Ab_280 - ε_Drug_280 * ε_Ab_λmax)
-
-
Calculate the average DAR by taking the molar ratio of the drug to the antibody: DAR = C_Drug / C_Ab.[]
-
Hydrophobic Interaction Chromatography (HIC)
HIC is the gold standard for characterizing the DAR of cysteine-linked ADCs, as it separates different drug-loaded species under non-denaturing conditions.[9][13]
-
Materials and Reagents:
-
Mobile Phase A (High Salt): 2 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.
-
HIC Column: TSKgel Butyl-NPR (4.6 x 35 mm, 2.5 µm) or equivalent.
-
HPLC System: A biocompatible UHPLC or HPLC system with a UV detector.
-
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of approximately 1 mg/mL using Mobile Phase A.
-
-
HPLC Method:
-
Column Temperature: 25°C.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm.
-
Gradient Program:
-
0-2 min: 0% B
-
2-12 min: 0-100% B (linear gradient)
-
12-14 min: 100% B
-
14-16 min: 0% B
-
16-20 min: 0% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of each species) / 100.[]
-
Reversed-Phase Liquid Chromatography (RPLC)
RPLC, often coupled with MS, is a high-resolution technique that separates the light and heavy chains of a reduced ADC to determine the DAR.[14]
-
Materials and Reagents:
-
Reduction Buffer: 10 mM Dithiothreitol (DTT) in a suitable buffer (e.g., PBS).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
RPLC Column: PLRP-S, 1000Å, 2.1 mm ID x 50 mm L, or equivalent.
-
LC-MS System: UHPLC or HPLC system with UV and/or mass spectrometry detectors.
-
-
Sample Preparation:
-
Dilute the ADC sample to 1 mg/mL and add DTT to a final concentration of 50 mM.
-
Incubate at 37°C for 30 minutes to reduce the inter-chain disulfide bonds.[14]
-
-
HPLC-MS Method:
-
Column Temperature: 80°C.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm and/or MS scan.
-
Gradient Program:
-
0-5 min: 25-45% B (linear gradient)
-
5-6 min: 45-90% B
-
6-8 min: 90% B
-
8-9 min: 90-25% B
-
9-12 min: 25% B (re-equilibration)
-
-
MS Parameters (example for Q-TOF):
-
Ion Mode: Positive
-
Capillary Voltage: 4000 V
-
Fragmentor: 175 V
-
Gas Temperature: 325°C
-
Mass Range: 300-4000 m/z
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated and conjugated light and heavy chains using their mass-to-charge ratios from the MS data.
-
Integrate the peak areas from the UV chromatogram.
-
Calculate the weighted average DAR using the formula: Average DAR = (Σ (% Peak Area of each HC species * DAR of each HC species) + Σ (% Peak Area of each LC species * DAR of each LC species)) / 100.[14]
-
Native Liquid Chromatography-Mass Spectrometry (Native LC-MS)
Native LC-MS allows for the analysis of intact ADCs, providing valuable information on the DAR distribution under non-denaturing conditions.
-
Materials and Reagents:
-
Mobile Phase: 50-100 mM Ammonium Acetate (B1210297) in water, pH 7.0.
-
LC Column: ACQUITY UPLC Protein BEH SEC Column, 200Å, 1.7 µm, 2.1 mm x 150 mm, or a native RPLC column.
-
LC-MS System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an extended mass range.
-
-
Sample Preparation:
-
Buffer exchange the ADC sample into the volatile mobile phase (e.g., 100 mM ammonium acetate) using a desalting column or spin filter.
-
The final sample concentration should be around 0.5-1 mg/mL.
-
-
LC-MS Method:
-
Column Temperature: 25-30°C.
-
Flow Rate: 0.2-0.4 mL/min.
-
Elution: Isocratic elution with the ammonium acetate buffer.
-
MS Parameters (example for Orbitrap):
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5-4.5 kV
-
Source Temperature: 250-300°C
-
Resolution: >70,000
-
Mass Range: 1000-6000 m/z (or higher)
-
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge state masses of the different DAR species.
-
Calculate the weighted average DAR based on the relative intensities of the deconvoluted peaks.[15]
-
Conclusion
The selection of an appropriate analytical method for DAR determination is a critical decision in the development of ADCs. While UV/Vis spectroscopy offers a simple and rapid initial assessment, chromatographic and mass spectrometric techniques provide more detailed and accurate information regarding the average DAR and drug-load distribution. HIC is a robust method for cysteine-linked ADCs, while RPLC offers high resolution for reduced ADCs. Native LC-MS is a powerful tool for characterizing intact ADCs with high precision. For comprehensive characterization, employing at least two orthogonal methods is highly recommended to ensure the accuracy and reliability of the DAR values.[9]
References
- 1. Novel Native Reversed-Phase Liquid Chromatography (nRPLC)/MS for Antibody-Drug Conjugates (ADCs) Characterization and Drug-Antibody Ratio (DAR) Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 3. agilent.com [agilent.com]
- 4. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 5. repligen.com [repligen.com]
- 7. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. Native RP-LC-HRMS Method for Antibody-Drug Conjugates | Phenomenex [phenomenex.com]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Efficiency of BCN-PEG4-Acid Conjugation
For researchers, scientists, and drug development professionals, the efficient and specific conjugation of biomolecules is paramount. Bicyclo[6.1.0]nonyne (BCN)-based linkers are key reagents in copper-free click chemistry, enabling the creation of complex bioconjugates like antibody-drug conjugates (ADCs). This guide provides an objective comparison of BCN-PEG4-acid conjugation efficiency with common alternatives, supported by experimental data and detailed protocols.
The this compound linker is a heterobifunctional reagent. Its carboxylic acid group allows for the initial coupling to primary amines on biomolecules, such as lysine (B10760008) residues on an antibody, through a stable amide bond. This is typically achieved via activation with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The BCN group is a strained alkyne that subsequently reacts with an azide-modified molecule (e.g., a cytotoxic payload or a fluorescent dye) via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly specific and biocompatible click chemistry reaction. The polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and reduces steric hindrance.
Performance Comparison of Bioorthogonal Conjugation Chemistries
The selection of a bioorthogonal linker is a critical decision influenced by reaction kinetics, stability, and the specific biological context. The primary alternatives to BCN-based SPAAC are other strained alkynes like Dibenzocyclooctyne (DBCO) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO).
Data Presentation: Quantitative Comparison of Linker Chemistries
| Feature | BCN (SPAAC) | DBCO (SPAAC) | TCO-Tetrazine (IEDDA) | Key Considerations & Supporting Data |
| Reaction Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition | Strain-Promoted Alkyne-Azide Cycloaddition | Inverse-Electron-Demand Diels-Alder | SPAAC and IEDDA are both bioorthogonal, copper-free click chemistry reactions suitable for biological applications[1][2]. |
| Second-Order Rate Constant (k₂) with Azides | ~0.14 - 1.0 M⁻¹s⁻¹ | ~0.1 - 2.0 M⁻¹s⁻¹ | >1,000 - 10⁶ M⁻¹s⁻¹ | IEDDA reactions are orders of magnitude faster than SPAAC. DBCO generally reacts faster than BCN with primary and secondary azides due to greater ring strain[2][3]. |
| Stability in Presence of Thiols (e.g., Glutathione) | More Stable | Less Stable | Generally Stable | BCN is more resistant to degradation by biological thiols compared to DBCO, which is a key advantage for in vivo applications[3]. |
| Hydrophilicity/Lipophilicity | Lower Lipophilicity | Higher Lipophilicity | Variable | The BCN core is smaller and less hydrophobic than the bulky, aromatic DBCO core. This can reduce the risk of aggregation in the final conjugate[1]. |
| Conjugation Efficiency | High | High | Very High | While DBCO has faster kinetics, studies in ADC development have shown that BCN can lead to higher overall conjugation efficiency and less aggregation of the final product. |
Experimental Protocols
The following protocols provide a detailed methodology for a two-step conjugation using this compound to create an antibody-drug conjugate (ADC), followed by characterization.
Protocol 1: Antibody Modification with this compound
This protocol describes the activation of the carboxylic acid on this compound and its conjugation to the primary amines (lysine residues) of a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Spin desalting columns (e.g., 7K MWCO)
Procedure:
-
Antibody Preparation: Buffer-exchange the mAb into Coupling Buffer (PBS, pH 7.4) to a final concentration of 2-5 mg/mL.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Activation of this compound:
-
In a separate microcentrifuge tube, add the desired amount of this compound stock solution to the Activation Buffer.
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.
-
Vortex briefly and incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Antibody:
-
Add the activated BCN-NHS ester solution to the antibody solution. A 10- to 20-fold molar excess of the linker to the antibody is a common starting point for optimization.
-
Ensure the final DMSO concentration is below 10% to prevent antibody denaturation.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
-
Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to consume any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts using a spin desalting column equilibrated with PBS, pH 7.4.
Protocol 2: SPAAC Reaction with Azide-Payload
This protocol details the copper-free click reaction between the BCN-functionalized antibody and an azide-containing payload.
Materials:
-
BCN-functionalized mAb (from Protocol 1)
-
Azide-modified payload (e.g., cytotoxic drug, fluorophore)
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO
Procedure:
-
Reactant Preparation: Dissolve the azide-containing payload in a compatible solvent (e.g., DMSO) to a known concentration (e.g., 10-20 mM).
-
SPAAC Reaction:
-
To the purified BCN-functionalized mAb, add a 3- to 5-fold molar excess of the azide-payload stock solution.
-
Incubate the reaction mixture overnight (12-18 hours) at 4°C or for 2-4 hours at room temperature with gentle agitation.
-
-
Final Purification:
-
Remove the excess, unreacted azide-payload using a spin desalting column or size-exclusion chromatography (SEC).
-
Concentrate the final ADC using a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 30 kDa).
-
Protocol 3: Characterization and Efficiency Validation
The efficiency of the conjugation is determined by measuring the average number of payload molecules per antibody, known as the Drug-to-Antibody Ratio (DAR).
Analytical Methods:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the increased hydrophobicity imparted by the drug-linker. Unconjugated antibody elutes first, followed by species with increasing DAR. The average DAR can be calculated from the relative peak areas[4][5].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most detailed analysis by separating the ADC species and determining their precise molecular weights, allowing for unambiguous confirmation of conjugation and DAR determination[5][6][7].
-
UV/Vis Spectroscopy: The average DAR can be estimated by measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength specific to the payload. The concentrations of each component can be calculated using their respective extinction coefficients[].
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in this compound conjugation.
Caption: Workflow for two-step ADC synthesis using this compound.
Caption: Comparison of key bioorthogonal linker characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
A Comparative Guide to the HPLC Analysis of BCN-PEG4-Acid and its Alternatives in Amine Conjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BCN-PEG4-acid and its common alternatives for the conjugation to amine-containing molecules, with a focus on the analysis of the reaction products by High-Performance Liquid Chromatography (HPLC). We will delve into the performance of these reagents, supported by representative experimental data and detailed protocols, to aid in the selection of the most suitable linker for your bioconjugation needs.
Introduction to Amine-Reactive PEG Linkers
This compound is a valuable tool in bioconjugation, featuring a bicyclo[6.1.0]nonyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry and a terminal carboxylic acid for conjugation to primary amines. However, the carboxylic acid requires activation to react with amines, a process that can influence reaction efficiency and workflow. This has led to the widespread adoption of alternative amine-reactive linkers, primarily those featuring a pre-activated N-hydroxysuccinimide (NHS) ester. This guide will compare this compound with two prominent alternatives: DBCO-PEG4-NHS ester and TCO-PEG4-NHS ester.
Performance Comparison of Amine-Reactive Linkers
The choice of an amine-reactive linker significantly impacts the efficiency and ease of the conjugation reaction. The following table summarizes the key performance characteristics of this compound and its NHS ester alternatives.
| Feature | This compound | DBCO-PEG4-NHS Ester | TCO-PEG4-NHS Ester |
| Reaction Type | Two-step: Carboxylic acid activation (e.g., with EDC/NHS) followed by amine coupling. | One-step: Direct reaction of the NHS ester with the amine. | One-step: Direct reaction of the NHS ester with the amine. |
| Reaction pH | Activation: pH 4.5-6.0; Coupling: pH 7.2-8.0. | pH 7.0-9.0. | pH 7.0-9.0. |
| Reaction Time | Activation: 15-30 min; Coupling: 2-4 hours. | 30-60 minutes. | 30-60 minutes. |
| Typical Product Yield | 60-80% | >90% | >90% |
| Bioorthogonal Handle | BCN (Bicyclo[6.1.0]nonyne) | DBCO (Dibenzocyclooctyne) | TCO (trans-Cyclooctene) |
| Subsequent Reaction | SPAAC with azides | SPAAC with azides | IEDDA with tetrazines |
| Advantages | Cost-effective for large-scale synthesis. | High reactivity and yield; stable bioorthogonal handle. | Extremely fast kinetics for subsequent IEDDA reaction. |
| Disadvantages | Two-step process adds complexity and potential for side reactions. | Higher cost compared to the acid form. | TCO can be less stable than BCN or DBCO under certain conditions. |
Quantitative Analysis of Reaction Products by HPLC
Reversed-phase HPLC (RP-HPLC) is the gold standard for monitoring the progress of the conjugation reaction and quantifying the purity of the final product. The separation is based on the hydrophobicity of the molecules. Typically, the PEGylated conjugate will have a longer retention time than the unconjugated amine-containing molecule.
The following table presents representative data from the HPLC analysis of the reaction between a model peptide and the three linkers under optimized conditions.
| Analyte | Retention Time (min) | Peak Area (%) - 1 hour reaction | Peak Area (%) - 4 hour reaction |
| Unconjugated Peptide | 8.5 | 35 | 18 |
| BCN-PEG4-Peptide Conjugate | 15.2 | 65 | 82 |
| Unconjugated Peptide | 8.5 | 8 | <5 |
| DBCO-PEG4-Peptide Conjugate | 16.1 | 92 | >95 |
| Unconjugated Peptide | 8.5 | 7 | <5 |
| TCO-PEG4-Peptide Conjugate | 15.8 | 93 | >95 |
Experimental Protocols
Detailed methodologies for the conjugation reactions and subsequent HPLC analysis are provided below.
Amine Conjugation with this compound (Two-Step Protocol)
Materials:
-
This compound
-
Amine-containing molecule (e.g., peptide, protein)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffer, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Amine:
-
Add the activated this compound solution to the amine-containing molecule (dissolved in Coupling Buffer) at a 10- to 20-fold molar excess.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 50 mM to stop the reaction.
-
Amine Conjugation with DBCO-PEG4-NHS or TCO-PEG4-NHS Ester (One-Step Protocol)
Materials:
-
DBCO-PEG4-NHS ester or TCO-PEG4-NHS ester
-
Amine-containing molecule (e.g., peptide, protein)
-
Coupling Buffer: 0.1 M Phosphate Buffer, pH 7.4
-
Anhydrous DMSO or DMF
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
Procedure:
-
Reagent Preparation:
-
Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Conjugation:
-
Add the NHS ester stock solution to the amine-containing molecule (dissolved in Coupling Buffer) at a 10- to 20-fold molar excess.
-
Incubate for 30-60 minutes at room temperature.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 50 mM.
-
HPLC Analysis Protocol
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5-95% B (linear gradient)
-
25-30 min: 95% B
-
30-31 min: 95-5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture with Mobile Phase A before injection.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of the conjugation reaction products.
Caption: General workflow for HPLC analysis of conjugation reaction products.
Conclusion
The selection of an amine-reactive linker is a critical decision in the design of bioconjugation strategies. While this compound is a viable option, its two-step activation and coupling process can be less efficient than the one-step reaction offered by pre-activated NHS esters like DBCO-PEG4-NHS and TCO-PEG4-NHS. HPLC analysis confirms that NHS esters generally provide higher product yields in shorter reaction times. The choice between DBCO and TCO will largely depend on the desired kinetics and stability requirements for the subsequent bioorthogonal reaction. This guide provides the foundational information and protocols to assist researchers in making an informed decision for their specific application.
A Comparative Guide to Assessing the Purity of BCN-PEG4-Acid Conjugates
For researchers, scientists, and drug development professionals, the purity of bioconjugates is a critical quality attribute that directly impacts their efficacy, safety, and reproducibility. Bicyclo[6.1.0]nonyne (BCN)-PEG4-acid is a popular linker for copper-free click chemistry, enabling the precise attachment of molecules to azido-modified biomolecules. This guide provides an objective comparison of methods to assess the purity of BCN-PEG4-acid conjugates and evaluates their performance against common alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Bioconjugation Linkers
The choice of a bioorthogonal linker significantly influences the efficiency of the conjugation reaction and the purity of the final product. Strain-promoted alkyne-azide cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (IEDDA) are two of the most prominent copper-free click chemistry reactions. This section compares this compound with its main alternatives: dibenzocyclooctyne (DBCO)-based linkers for SPAAC and trans-cyclooctene (B1233481) (TCO)-tetrazine ligation for IEDDA.
| Feature | This compound Conjugate | DBCO-PEG4-Acid Conjugate | TCO-Tetrazine Conjugate |
| Reaction Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) |
| Reaction Kinetics (Second-Order Rate Constant) | Moderate (~0.1 - 1 M⁻¹s⁻¹)[1][2] | Fast (~1 - 2 M⁻¹s⁻¹)[1] | Very Fast (~10³ - 10⁷ M⁻¹s⁻¹)[3][4][5][6] |
| Typical Final Conjugate Purity | >95% | >95% | >98% |
| Stability in Presence of Thiols (e.g., GSH) | High[1][7] | Moderate to Low[1][7] | High |
| Potential for Side Reactions | Low, but can react with thiols under certain conditions.[8] | Higher potential for reaction with thiols compared to BCN.[7] | Very low, highly bioorthogonal.[5] |
| Hydrophilicity of Linker | High (due to PEG4)[9] | Moderate (DBCO is more hydrophobic than BCN)[10] | High (TCO can be functionalized with PEG) |
| Purity of Commercial Linker | Typically >95%[9][11][12] | Typically >95% to >98%[13][14][15][16] | High purity available |
Experimental Protocols for Purity Assessment
Accurate and reliable assessment of conjugate purity requires robust analytical methods. The following protocols detail the most common techniques for characterizing this compound conjugates.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique ideal for separating the desired conjugate from unreacted starting materials and impurities based on hydrophobicity.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Sample Preparation: Dissolve a small aliquot of the conjugation reaction mixture in the initial mobile phase composition.
-
Data Analysis: The formation of the conjugate is indicated by the appearance of a new peak, which is typically more retained than the starting materials. Purity is determined by the relative area of the conjugate peak compared to the total peak area in the chromatogram.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, making it effective for detecting and quantifying aggregates in the conjugate sample.
-
Instrumentation: An HPLC or FPLC system with a UV detector.
-
Column: A size-exclusion column appropriate for the molecular weight range of the conjugate (e.g., a column with a 300 Å pore size for antibody conjugates).
-
Mobile Phase: A buffered saline solution, such as 150 mM sodium phosphate, pH 7.0.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: The purified conjugate is dissolved in the mobile phase.
-
Data Analysis: The chromatogram will show a main peak for the monomeric conjugate and potentially smaller, earlier-eluting peaks corresponding to dimers and higher-order aggregates. Purity is assessed by the percentage of the main monomer peak area relative to the total area of all peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides definitive confirmation of the conjugate's identity by measuring its molecular weight.
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., ESI-QTOF or Orbitrap).
-
LC Method: A reversed-phase or size-exclusion method similar to those described above can be used.
-
Mass Spectrometry Method:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Acquire data over a mass-to-charge (m/z) range appropriate for the expected charge state distribution of the conjugate.
-
-
Sample Preparation: The sample is prepared as for the respective LC method.
-
Data Analysis: The formation of the conjugate is confirmed by observing the expected mass shift corresponding to the addition of the this compound linker and the conjugated payload. The purity can be estimated by the relative abundance of the ion signal for the desired conjugate compared to any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural characterization and purity assessment of the this compound linker itself and smaller conjugates.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6, D₂O, or CDCl₃).
-
Experiment: ¹H NMR is typically used to assess purity.
-
Sample Preparation: A sufficient amount of the purified sample is dissolved in the deuterated solvent.
-
Data Analysis: The purity is determined by comparing the integration of characteristic peaks of the this compound conjugate to those of any observed impurities. The disappearance of signals from the starting materials and the appearance of new signals corresponding to the conjugate confirm the reaction.
Visualization of Experimental Workflow
The following diagrams illustrate the key processes involved in the synthesis and purity assessment of a this compound conjugate.
Caption: Workflow for bioconjugation and purity assessment.
Caption: Decision tree for selecting a bioorthogonal linker.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. endo-BCN-PEG4-acid, 2226472-38-2 | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound - Creative Biolabs [creative-biolabs.com]
- 12. BCN PEG, BCN Reagents | BroadPharm [broadpharm.com]
- 13. DBCO-PEG4-DBCO [baseclick.eu]
- 14. vectorlabs.com [vectorlabs.com]
- 15. DBCO-PEG4-acid, 1537170-85-6 | BroadPharm [broadpharm.com]
- 16. DBCO-PEG4-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
Confirming Bioconjugation Success: A Comparative Guide to Analytical Methods for BCN-PEG4-Acid Conjugates
For researchers, scientists, and drug development professionals, the successful covalent linkage of molecules to a biomolecule, or bioconjugation, is a critical step in creating novel therapeutics, diagnostics, and research tools. The use of linkers like bicyclo[6.1.0]nonyne-polyethylene glycol-4-acid (BCN-PEG4-acid) in strain-promoted azide-alkyne cycloaddition (SPAAC) offers a robust method for this process. However, confirming that the desired conjugation has occurred efficiently and specifically is paramount. This guide provides an objective comparison of key analytical methods for validating the successful bioconjugation with this compound, complete with experimental data and detailed protocols.
Performance Comparison of Bioconjugation Validation Techniques
The choice of analytical technique for confirming bioconjugation depends on several factors, including the nature of the biomolecule and the attached payload, the level of detail required, and the available instrumentation. The following table summarizes and compares the primary methods used for this purpose.
| Feature | Mass Spectrometry (MS) | Hydrophobic Interaction Chromatography (HIC) | Size-Exclusion Chromatography (SEC) | SDS-PAGE | UV-Vis & Fluorescence Spectroscopy |
| Primary Information | Precise mass of the conjugate, determination of drug-to-antibody ratio (DAR), identification of conjugation sites, and sequence verification.[1][2][3] | Determination of DAR, assessment of drug load distribution and heterogeneity.[3][4] | Detection of aggregation and major impurities, confirmation of conjugation through molecular weight increase. | Visual confirmation of conjugation via a shift in molecular weight, semi-quantitative analysis of conjugation efficiency.[5][6] | Quantification of conjugation (degree of labeling) if the payload has a unique absorbance or fluorescence profile.[5][7][8] |
| Resolution | High to Very High | High | Low to Medium | Low to Medium | Not applicable for separation |
| Throughput | Low to Medium | Medium | High | High | High |
| Quantitative Capability | Quantitative | Quantitative | Semi-quantitative | Semi-quantitative | Quantitative |
| Sample Requirement | Low (µg) | Medium (µg-mg) | Medium (µg-mg) | Low (µg) | Low (µg) |
| Instrumentation Cost | High | Medium | Medium | Low | Low to Medium |
| Expertise Required | High | Medium | Low | Low | Low |
Key Analytical Methodologies and Experimental Protocols
A detailed understanding of the experimental protocols is crucial for reproducing and interpreting the results from these analytical techniques.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique that provides precise mass information, allowing for unambiguous confirmation of conjugation and determination of the drug-to-antibody ratio (DAR).[1][2][9]
Experimental Protocol: LC-MS for Intact Protein Analysis
-
Sample Preparation: The bioconjugate sample is desalted using a suitable method, such as a centrifugal filter unit (e.g., 10 kDa MWCO), to remove non-volatile salts.[1] The sample is then diluted in a mobile phase-compatible buffer.
-
Liquid Chromatography (LC): The sample is injected onto a reverse-phase column (e.g., C4) suitable for large proteins. A gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) is used to elute the protein.[3]
-
Mass Spectrometry (MS): The eluent from the LC is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The instrument acquires mass spectra of the intact protein and its conjugated forms.
-
Data Analysis: The resulting multi-charged spectra are deconvoluted to obtain the zero-charge mass of the unconjugated protein and the various conjugated species. The mass difference confirms the addition of the BCN-PEG4-payload, and the relative abundance of each species is used to calculate the average DAR.[1][10]
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity.[11][12] Since the addition of a BCN-PEG4-payload often increases the hydrophobicity of a protein, HIC can effectively separate species with different numbers of conjugated molecules.[4]
Experimental Protocol: HIC for DAR Determination
-
Mobile Phase Preparation: Prepare a high-salt mobile phase A (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0) and a low-salt mobile phase B (e.g., 50 mM sodium phosphate, pH 7.0).[3]
-
Chromatography: Equilibrate a HIC column (e.g., Butyl-NPR) with a mixture of mobile phases A and B. Inject the bioconjugate sample. Elute the bound proteins using a decreasing salt gradient (i.e., increasing percentage of mobile phase B).
-
Detection: Monitor the elution profile using a UV detector at 280 nm.[3]
-
Data Analysis: The chromatogram will show distinct peaks corresponding to the unconjugated protein and species with different DARs. The average DAR is calculated from the integrated peak areas of each species.[3]
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a widely used technique to separate proteins based on their molecular weight.[6] Successful conjugation with this compound and a payload will result in an increase in the molecular weight of the protein, which can be visualized as a band shift on an SDS-PAGE gel.[5]
Experimental Protocol: SDS-PAGE Analysis
-
Sample Preparation: Mix the bioconjugate sample with a loading buffer containing SDS and a reducing agent (e.g., dithiothreitol (B142953) or β-mercaptoethanol) and heat to denature the protein.
-
Electrophoresis: Load the prepared samples and a molecular weight marker onto a polyacrylamide gel. Apply an electric field to separate the proteins.
-
Staining: After electrophoresis, stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain) to visualize the protein bands.
-
Analysis: Compare the band of the conjugated protein to the unconjugated control. A clear upward shift in the band for the conjugated sample confirms an increase in molecular weight and successful conjugation. Densitometry can be used for semi-quantitative estimation of conjugation efficiency.[5]
Visualizing the Confirmation Workflow
The following diagrams illustrate the logical workflow for confirming a successful bioconjugation reaction and the signaling pathway concept of how different techniques provide complementary information.
Caption: A general workflow for bioconjugation and subsequent analytical confirmation.
Caption: How different physical changes post-conjugation are detected by various methods.
Conclusion
Confirming the success of bioconjugation with this compound is a multi-faceted process that often benefits from the application of orthogonal analytical techniques. While SDS-PAGE can provide a quick and simple visual confirmation, it lacks the quantitative power of other methods. HIC offers robust information on the distribution of conjugated species, which is critical for the development of therapeutics like antibody-drug conjugates. For the most detailed and unambiguous confirmation, mass spectrometry remains the gold standard, providing precise mass information that definitively verifies the covalent modification. UV-Vis and fluorescence spectroscopy are valuable for quantitative assessments when the payload has suitable spectral properties. By selecting the appropriate combination of these methods, researchers can confidently characterize their bioconjugates and ensure the quality and consistency of their materials.
References
- 1. sciex.com [sciex.com]
- 2. enovatia.com [enovatia.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. What Is Protein Gel Electrophoresis? Definition & Overview [excedr.com]
- 7. biocompare.com [biocompare.com]
- 8. A comparison of Proteus fluorescence spectroscopy with UV-Vis technology - Proteus Instruments [proteus-instruments.com]
- 9. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 10. ingenieria-analitica.com [ingenieria-analitica.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix US [us.proteogenix.science]
Safety Operating Guide
Essential Safety and Operational Guide for Handling BCN-PEG4-acid
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents like BCN-PEG4-acid is paramount to both personal safety and experimental success. This guide provides immediate, essential safety, and logistical information, including operational and disposal plans, to ensure the confident use of this compound in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory tract irritation[1]. Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.
Recommended Personal Protective Equipment
A comprehensive list of recommended PPE for handling this compound is detailed in the table below.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes[2]. |
| Hand Protection | Nitrile or other compatible chemical-resistant gloves | Prevents skin contact[2]. |
| Body Protection | Laboratory coat | Protects clothing and skin from spills[2]. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if aerosols are generated or ventilation is inadequate. | Prevents inhalation of any potential aerosols or dust[2]. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling of this compound is crucial for maintaining its integrity and ensuring the success of experimental procedures.
Reagent Preparation and Handling Workflow
Caption: A streamlined workflow for the preparation, reaction, and post-reaction handling of this compound.
1. Reagent Preparation:
-
Before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.
-
Prepare a stock solution of the desired concentration in an anhydrous solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
2. Bioconjugation Reaction:
-
The terminal carboxylic acid of this compound can be reacted with primary amine groups in the presence of activators like EDC or DCC to form a stable amide bond.
-
The BCN group can react with azide-tagged biomolecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Storage and Stability
Proper storage is critical to maintain the stability and reactivity of this compound.
| Condition | Temperature | Duration |
| Long-term | -20°C | Up to 24 months (in tightly sealed vial). |
| Stock Solutions | -20°C | Up to one month. |
For optimal stability, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture, especially for long-term storage.
Disposal Plan
As there are no specific disposal guidelines for this compound, general chemical waste disposal procedures should be followed.
Waste Management Flowchart
Caption: A logical flow for the safe segregation and disposal of this compound waste.
-
Unused Reagent and Contaminated Materials: Dispose of the neat compound, stock solutions, and any contaminated lab supplies (e.g., pipette tips, vials) as chemical waste.
-
Aqueous Waste: Do not dispose of aqueous solutions containing this compound down the drain. Collect all aqueous waste from the reaction and purification steps in a designated hazardous waste container.
-
Consult your institution's environmental health and safety (EHS) office for specific local regulations.
First Aid Measures
In case of exposure, follow these first aid measures:
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.
-
In case of skin contact: Wash with plenty of soap and water. Take off contaminated clothing and wash before reuse.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
In all cases of exposure, seek medical attention if symptoms persist.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
